Triptonodiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,4aS,10aR)-5-hydroxy-1-(hydroxymethyl)-8-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-12(2)14-10-15(23)18-13(19(14)25-5)6-7-16-20(18,3)9-8-17(24)21(16,4)11-22/h10,12,16,22-23H,6-9,11H2,1-5H3/t16-,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRBHDJWRPUKMD-TYCQWZJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C2C(=C1OC)CCC3C2(CCC(=O)C3(C)CO)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=C2C(=C1OC)CC[C@@H]3[C@@]2(CCC(=O)[C@]3(C)CO)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of Triptonodiol in Cancer Cells
Abstract
This compound, a diterpenoid compound extracted from the traditional Chinese herb Tripterygium wilfordii, has emerged as a promising anti-tumor agent.[1] Extensive preclinical research demonstrates its potent efficacy against a variety of cancer types, including non-small-cell lung cancer, triple-negative breast cancer, and gallbladder cancer.[2][3][4] Its mechanism of action is multifaceted, involving the induction of apoptosis and autophagy, cell cycle arrest, and the inhibition of cancer cell migration and invasion. This compound exerts these effects by modulating critical signaling pathways, such as the ErbB, PI3K/AKT, and Wnt/β-catenin pathways. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling networks it influences.
Core Mechanisms of Anti-Cancer Activity
This compound's efficacy in combating cancer stems from its ability to intervene in several key cellular processes that are fundamental to tumor growth and progression.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in various cancer cell lines. In gallbladder cancer cells, it triggers apoptosis through a mitochondria-dependent mechanism, characterized by a decrease in mitochondrial membrane potential.[4][5] This leads to the activation of initiator caspase-9 and executioner caspase-3, culminating in the cleavage of PARP.[4][5] The pro-apoptotic protein Bax is upregulated, while the anti-apoptotic protein Bcl-2 is downregulated, further tipping the cellular balance towards programmed cell death.[4] Similarly, in ovarian cancer cells, triptonide (a related compound) activates the p38/p53 pathway to induce apoptosis.[6]
Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest. In gallbladder cancer cells, treatment with triptolide, a closely related compound, leads to arrest in the S phase of the cell cycle.[4][5] It has also been shown to induce G2/M arrest in other cancer types.[7] This cell cycle blockade prevents cancer cells from replicating, thereby inhibiting tumor growth. In cervical cancer, triptonide has been shown to induce G1-S cell cycle arrest.[8]
Inhibition of Migration, Invasion, and Metastasis
A critical aspect of this compound's anti-cancer activity is its ability to suppress metastasis. In non-small-cell lung cancer (NSCLC), this compound inhibits cell migration and invasion even at low, non-toxic concentrations.[1][9] This is achieved by inhibiting cytoskeletal remodeling, which is evident from the reduced aggregation of actin and altered pseudopod morphology.[1][9] In highly aggressive triple-negative breast cancer (TNBC), triptonide has been shown to strongly inhibit metastasis by triggering the degradation of key epithelial-mesenchymal transition (EMT) proteins like Twist1 and reducing the expression of Notch1.[3] This, in turn, diminishes the expression of pro-metastatic and angiogenic genes.[3]
Induction of Autophagy
This compound also modulates autophagy, a cellular recycling process that can either promote cell survival or cell death depending on the context. In NSCLC cells, this compound treatment leads to an increase in complete autophagic flux.[1][9] This induction of autophagy is another mechanism through which this compound exerts its anti-tumor effects.[1]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies on this compound and its related compounds, triptolide and triptonide.
Table 1: IC50 Values of Triptonide in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Citation |
|---|---|---|---|
| A2780 | Ovarian Cancer | 3.803 nM | [6] |
| Various Cervical Cancer Cells | Cervical Cancer | < 50 nM |[8] |
Table 2: Effects of Triptolide on Apoptosis-Related Protein Expression in Gallbladder Cancer Cells
| Protein | Effect of Triptolide Treatment | Citation |
|---|---|---|
| Bax | Upregulation | [4] |
| Bcl-2 | Downregulation | [4] |
| Cleaved Caspase-3 | Upregulation | [4] |
| Cleaved Caspase-9 | Upregulation | [4] |
| Cleaved PARP | Upregulation |[4] |
Table 3: Effect of Triptolide on Cell Cycle Distribution in Gallbladder Cancer Cells (GBC-SD)
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M | Citation |
|---|---|---|---|---|
| Control | 58.3 ± 2.5 | 29.1 ± 1.8 | 12.6 ± 1.1 | [4] |
| 20 nM Triptolide | 45.2 ± 2.1 | 43.5 ± 2.3 | 11.3 ± 0.9 | [4] |
| 40 nM Triptolide | 33.7 ± 1.9 | 55.8 ± 2.7 | 10.5 ± 0.8 |[4] |
Key Signaling Pathways Modulated by this compound
This compound's diverse anti-cancer effects are orchestrated through its interaction with multiple intracellular signaling pathways.
ErbB and PI3K/AKT Signaling Pathways
Network pharmacology studies have identified the ErbB signaling pathway as a major target of this compound in non-small-cell lung cancer.[10] this compound may act by directly targeting downstream effectors such as Protein Kinase C (PKC), p21-activated kinase (PAK), and Glycogen Synthase Kinase 3 Beta (GSK3B).[2][10] Western blot analyses have confirmed that this compound significantly downregulates the protein levels of GSK3B in H1299 and A549 lung cancer cells.[11][12] As GSK3B is a key component downstream of both the ErbB and PI3K/AKT pathways, its inhibition disrupts signals that promote tumor cell proliferation and survival.[10][11]
Caption: this compound inhibits the ErbB and PI3K/AKT signaling pathways.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is frequently hyperactivated in cancer. Triptolide, a related compound, has been shown to induce apoptosis in breast cancer cells by inhibiting this pathway.[13] Treatment with triptolide significantly decreases the expression levels of β-catenin, a key transcriptional co-activator in this pathway.[13] The degradation of β-catenin prevents its translocation to the nucleus, thereby inhibiting the transcription of target genes that drive cell proliferation.
Caption: this compound promotes the degradation of β-catenin, inhibiting Wnt signaling.
circUCK2/miR-638/SIRT1 Axis
Recent studies have uncovered a novel regulatory axis involving circular RNAs (circRNAs) and microRNAs (miRNAs) in this compound's mechanism of action. This compound has been found to inhibit cancer progression by targeting the circUCK2/miR-638/SIRT1 axis. In this pathway, circUCK2 normally acts as a sponge for miR-638, preventing it from inhibiting its target, SIRT1. SIRT1 is an NAD+-dependent deacetylase that can have both oncogenic and tumor-suppressive roles.[14] By downregulating circUCK2, this compound effectively liberates miR-638, which can then suppress SIRT1 expression, leading to an anti-tumor effect.
Caption: this compound inhibits cancer progression via the circUCK2/miR-638/SIRT1 axis.
Detailed Experimental Protocols
The following are generalized methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1x10^5 cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (or DMSO as a vehicle control) and incubated for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to the control group.
Apoptosis Analysis (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound for a specified time (e.g., 48 hours).
-
Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Cell Cycle Analysis (PI Staining)
This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.
-
Cell Treatment & Harvesting: Cells are treated with this compound, harvested, and washed with PBS.
-
Fixation: Cells are fixed in ice-cold 70% ethanol overnight at -20°C to permeabilize the cell membranes.
-
Staining: The fixed cells are washed and then incubated with a solution containing RNase A and Propidium Iodide (PI). PI intercalates with DNA, and RNase A removes RNA to ensure only DNA is stained.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are calculated based on the fluorescence intensity.[4]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Following treatment with this compound, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Total protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Membrane Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking & Antibody Incubation: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding. It is then incubated with a primary antibody specific to the target protein (e.g., GSK3B, β-catenin, Caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is typically used as a loading control to ensure equal protein loading.[11][12]
Cell Migration and Invasion Assays (Transwell Assay)
This assay assesses the migratory and invasive potential of cancer cells.
-
Chamber Preparation: For invasion assays, the upper chamber of a Transwell insert (8-μm pore size) is coated with Matrigel. For migration assays, the chamber is uncoated.
-
Cell Seeding: Cancer cells, pre-treated with this compound, are seeded into the upper chamber in serum-free medium. The lower chamber is filled with medium containing a chemoattractant, such as 10% FBS.
-
Incubation: The plates are incubated for a set period (e.g., 24-48 hours) to allow cells to migrate or invade through the membrane.
-
Staining and Counting: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab. The cells that have moved to the lower surface are fixed with methanol and stained with crystal violet.
-
Quantification: The number of migrated/invaded cells is counted in several random fields under a microscope.
Conclusion and Future Directions
This compound is a potent natural compound with significant anti-cancer properties, acting through a complex and interconnected network of mechanisms. Its ability to induce apoptosis, cause cell cycle arrest, inhibit metastasis, and modulate key oncogenic signaling pathways underscores its potential as a therapeutic candidate. The quantitative data and established experimental protocols detailed in this guide provide a solid foundation for researchers and drug developers. Future research should focus on clinical trials to validate these preclinical findings, explore combination therapies to enhance efficacy and overcome potential resistance, and develop targeted delivery systems to improve its therapeutic index and minimize toxicity.
References
- 1. This compound, a Diterpenoid Extracted from Tripterygium wilfordii, Inhibits the Migration and Invasion of Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Network pharmacology‑based investigation of potential targets of this compound acting on non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triptonide effectively inhibits triple-negative breast cancer metastasis through concurrent degradation of Twist1 and Notch1 oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Triptolide induces s phase arrest and apoptosis in gallbladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triptonide induces apoptosis and inhibits the proliferation of ovarian cancer cells by activating the p38/p53 pathway and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triptonide Inhibits the Cervical Cancer Cell Growth via Downregulating the RTKs and Inactivating the Akt-mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a Diterpenoid Extracted from Tripterygium wilfordii, Inhibits the Migration and Invasion of Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Network pharmacology‑based investigation of potential targets of this compound acting on non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Triptolide induces apoptosis of breast cancer cells via a mechanism associated with the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trending Topics of SIRT1 in Tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
Triptonodiol's role in inhibiting cell proliferation
An In-depth Technical Guide on the Role of Triptonodiol and Related Compounds in Inhibiting Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a diterpenoid compound extracted from the traditional Chinese medicinal plant, Tripterygium wilfordii Hook. F.[1][2]. It belongs to a class of potent bioactive molecules, including the closely related and more extensively studied triptolide and triptonide, which have garnered significant interest for their profound anti-inflammatory, immunosuppressive, and anti-cancer properties[1][3][4]. This guide provides a comprehensive technical overview of the molecular mechanisms through which this compound and its analogues inhibit cell proliferation, a hallmark of cancer. The focus is on the signaling pathways modulated by these compounds, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a resource for researchers and professionals in the field of oncology and drug development.
Mechanisms of Action in Cell Proliferation Inhibition
This compound and its related compounds exert their anti-proliferative effects through a multi-pronged approach, targeting several key cellular processes and signaling cascades critical for cancer cell survival and growth. These mechanisms include the induction of programmed cell death (apoptosis), cell cycle arrest, modulation of critical signaling pathways, and induction of autophagy.
Induction of Apoptosis
A primary mechanism by which these compounds inhibit cell proliferation is by triggering apoptosis. Triptolide has been shown to induce apoptosis by activating caspases, which are the executive enzymes of this process[3]. This activation can be initiated through various upstream signals, including:
-
Endoplasmic Reticulum (ER) Stress: Triptonide treatment in osteosarcoma cells leads to increased expression of ER stress markers such as PERK, GRP78, and CHOP, culminating in apoptosis[5].
-
Activation of p38/p53 Pathway: In ovarian cancer cells, triptonide activates the p38 MAPK/p53 signaling pathway to induce apoptosis[6].
-
Inhibition of Pro-Survival Pathways: By suppressing pathways like NF-κB and PI3K/Akt, which normally promote cell survival, these compounds shift the cellular balance towards apoptosis[7][8].
Cell Cycle Arrest
This compound and its analogues can halt the cell division cycle at various checkpoints, preventing cancer cells from replicating.
-
G1/S Arrest: Triptonide has been observed to induce cell cycle arrest at the G1-S transition phase in cervical cancer cells, an effect associated with the significant downregulation of cyclin D1[9].
-
S Phase Arrest: In neuroblastoma and ovarian cancer cells, treatment with triptolide or triptonide leads to an accumulation of cells in the S phase[4][6].
-
G2/M Arrest: Selective activation of the p38 signaling pathway by triptonide has been shown to result in G2/M phase arrest in pancreatic cancer cells[10].
Modulation of Key Signaling Pathways
These compounds interfere with multiple signaling pathways that are often dysregulated in cancer, thereby inhibiting proliferation, survival, and metastasis.
The MAPK family, including ERK, JNK, and p38, plays a dual role in cancer. This compound and its analogues selectively modulate these pathways. Triptonide has been shown to activate the tumor-suppressive p38 MAPK pathway while inhibiting the pro-tumorigenic ERK and JNK pathways[5][10][11]. In nasopharyngeal carcinoma, triptonide-induced apoptosis is mediated by increased ROS and subsequent activation of MAPK14 (p38)[12].
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer[13]. Triptonide has been demonstrated to inhibit this pathway in cervical and hepatocellular carcinoma cells by downregulating receptor tyrosine kinases (RTKs) like EGFR, which are upstream activators of the cascade[8][9]. This leads to reduced phosphorylation (inactivation) of Akt and mTOR, ultimately suppressing cell growth[8][9][14].
The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical mediator of inflammation and cell survival, and its constitutive activation is a hallmark of many cancers[15][16]. Triptolide has been found to enhance tumor cell death by inhibiting TNF-α-induced NF-κB signaling[7]. This prevents the translocation of the NF-κB complex to the nucleus, thereby blocking the transcription of pro-survival genes[17].
References
- 1. This compound, a Diterpenoid Extracted from Tripterygium wilfordii, Inhibits the Migration and Invasion of Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Diterpenoid Extracted from Tripterygium wilfordii, Inhibits the Migration and Invasion of Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triptolide induces apoptosis of breast cancer cells via a mechanism associated with the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triptolide inhibits cell proliferation and tumorigenicity of human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triptonide Modulates MAPK Signaling Pathways and Exerts Anticancer Effects via ER Stress-Mediated Apoptosis Induction in Human Osteosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triptonide induces apoptosis and inhibits the proliferation of ovarian cancer cells by activating the p38/p53 pathway and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of cancer cell death induction by triptolide: A comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Triptonide Inhibits the Cervical Cancer Cell Growth via Downregulating the RTKs and Inactivating the Akt-mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective activation of tumor-suppressive MAPKP signaling pathway by triptonide effectively inhibits pancreatic cancer cell tumorigenicity and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Triptonide Mediates Apoptosis and Autophagy via ROS/p38 MAPK Activation and mTOR/NF-κB Inhibition in Nasopharyngeal Carcinoma: Insights from Network Pharmacology, Molecular Docking, and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
biological targets of Triptonodiol in non-small-cell lung cancer
An In-depth Technical Guide to the Biological Targets of Triptonodiol in Non-Small-Cell Lung Cancer
Introduction
Non-small-cell lung cancer (NSCLC) represents approximately 85% of all lung cancer cases and remains a leading cause of cancer-related mortality worldwide.[1][2] The limitations of current chemotherapies, including significant side effects and the development of multidrug resistance, necessitate the exploration of novel therapeutic agents.[1][3] Natural compounds, with their structural diversity and biological activity, are a promising source for new drug development.[1] this compound, a diterpenoid compound extracted from the traditional Chinese herb Tripterygium wilfordii, has emerged as a promising anti-tumor candidate, demonstrating inhibitory effects on NSCLC.[1][2][4] This technical guide provides a comprehensive overview of the known biological targets and mechanisms of action of this compound in NSCLC, intended for researchers, scientists, and drug development professionals.
Core Biological Targets and Signaling Pathways
Network pharmacology and subsequent experimental validation have identified several key proteins and signaling pathways that are modulated by this compound in its anti-NSCLC activity. The primary mechanisms involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis through interference with critical signaling cascades.
PI3K/AKT/GSK3B Signaling Pathway
A central mechanism of this compound is its interference with the PI3K/AKT/GSK signaling pathway, which is crucial for tumor cell proliferation and survival.[4] this compound has been shown to act as a potential inhibitor of Glycogen Synthase Kinase 3 Beta (GSK3B), a key downstream effector of this pathway.[4][5][6] By downregulating the protein levels of GSK3B, this compound disrupts the signaling cascade that promotes tumor cell growth.[1][4] Molecular docking studies have confirmed a good binding affinity between this compound and GSK3B.[4][5] Key identified targets in this pathway include AKT1, PIK3CA, and MTOR.[4]
ErbB Signaling Pathway
KEGG pathway enrichment analysis has identified the Erythroblastic Oncogene B (ErbB) signaling pathway as another core target of this compound.[1][6] The ErbB family of receptor tyrosine kinases plays a significant role in cell proliferation and differentiation, and its dysregulation is common in NSCLC.[4] this compound is thought to exert its anti-tumor effects by targeting downstream effectors of this pathway, including Protein Kinase C (PKC), p21-activated kinase (PAK), and GSK3B.[1][6]
Apoptosis and Cell Cycle Regulation
This compound and its related compound, Triptolide, induce apoptosis and cell cycle arrest in NSCLC cells through multiple mechanisms.
-
MAPK and PI3K/Akt Pathways: In drug-resistant A549/Taxol cells, Triptolide was found to induce apoptosis and S-phase cell cycle arrest by modulating the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling pathways.[3] This involved the upregulation of p-ERK and p-GSK-3β and the downregulation of p-JNK and p-Akt.[3]
-
CaMKKβ-AMPK Pathway: Triptolide can activate the calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ)/AMP-activated protein kinase (AMPK) signaling pathway.[7][8] This activation increases the phosphorylation of AMPK and reduces AKT phosphorylation, ultimately leading to apoptosis.[7][8]
-
miR204-5p/Caveolin-1/Akt Pathway: Triptolide upregulates miR-204-5p, which in turn decreases the expression of Caveolin-1 (CAV-1).[9][10] This downregulation of CAV-1 leads to the activation of the Akt/Bcl-2-mediated mitochondrial apoptosis pathway.[9][10]
Inhibition of Migration, Invasion, and Cytoskeletal Remodeling
This compound has been shown to inhibit the migration and invasion of NSCLC cells at non-cytotoxic concentrations.[2][11] This effect is associated with the inhibition of cytoskeletal remodeling, evidenced by reduced actin aggregation and altered pseudopod morphology.[2][11] Furthermore, this compound treatment leads to an increase in complete autophagic flux in NSCLC cells, which may contribute to the reduction of their aggressive phenotype.[2][11]
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound and the related compound Triptolide on NSCLC cell lines.
Table 1: Anti-proliferative and Cytotoxic Activity
| Compound | Cell Line | Assay | IC50 Value | Citation |
|---|---|---|---|---|
| Triptolide | A549/Taxol | MTT | 46.47 ± 0.31 nM | [3] |
| this compound | NSCLC | CCK-8 | Almost non-cytotoxic up to 80 µM |[11] |
Table 2: Effects on Cell Migration and Protein Expression
| Compound | Cell Line(s) | Effect | Concentration(s) | Citation |
|---|---|---|---|---|
| This compound | H1299, A549 | Significant downregulation of GSK3B protein | Not specified | [1][4][6] |
| This compound | NSCLC | Dose-dependent inhibition of migration | 20 µM, 40 µM, 80 µM | [11] |
| this compound | NSCLC | Significant increase in LC3-II protein expression | 20 µM, 40 µM, 80 µM |[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for key experiments cited in the literature.
Experimental Workflow for Target Identification and Validation
A common workflow involves computational prediction followed by in vitro validation.
Cell Viability Assays (MTT / CCK-8)
-
Principle: These are colorimetric assays to measure cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert a tetrazolium salt (MTT or WST-8 in CCK-8) into a colored formazan product.
-
Protocol:
-
Seed NSCLC cells (e.g., A549, H1299) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48 hours).
-
Add the MTT or CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value.[3][11]
-
Western Blot Analysis
-
Principle: This technique is used to detect specific protein molecules from a complex mixture of proteins extracted from cells. It allows for the quantification of changes in protein expression levels.
-
Protocol:
-
Treat NSCLC cells with this compound and lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the protein samples by molecular weight using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., GSK3B, p-Akt, LC3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., GAPDH, β-actin).[1][11]
-
Cell Migration and Invasion Assays
-
Wound-Healing Assay (Migration):
-
Grow NSCLC cells to a confluent monolayer in a 6-well plate.
-
Create a "wound" or scratch in the monolayer with a sterile pipette tip.
-
Wash to remove detached cells and add fresh media with or without this compound.
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 24 hours).
-
Measure the width of the wound to quantify the rate of cell migration into the empty space.[11]
-
-
Transwell Assay (Invasion):
-
Use a Transwell insert with a porous membrane (e.g., 8 µm pores) coated with Matrigel (a basement membrane matrix).
-
Place the insert into a well containing media with a chemoattractant (e.g., FBS).
-
Seed NSCLC cells in serum-free media containing this compound into the upper chamber.
-
Incubate for 24-48 hours, allowing invasive cells to degrade the Matrigel and migrate through the membrane.
-
Remove non-invading cells from the top of the membrane.
-
Fix, stain (e.g., with crystal violet), and count the cells that have invaded the lower surface of the membrane.[12]
-
Flow Cytometry for Cell Cycle and Apoptosis Analysis
-
Principle: Flow cytometry measures the physical and chemical characteristics of cells as they pass one by one through a laser beam. It can be used to analyze the cell cycle distribution and quantify apoptotic cells.
-
Protocol (Cell Cycle):
-
Treat cells with this compound, then harvest and fix them in cold 70% ethanol.
-
Wash the cells and treat with RNase to remove RNA.
-
Stain the cellular DNA with a fluorescent dye like Propidium Iodide (PI).
-
Analyze the cells on a flow cytometer. The DNA content (fluorescence intensity) corresponds to the phase of the cell cycle (G0/G1, S, G2/M).[3]
-
-
Protocol (Apoptosis):
-
Harvest treated cells and resuspend them in a binding buffer.
-
Stain the cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like PI (which enters late apoptotic/necrotic cells).
-
Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
-
Conclusion
This compound demonstrates significant anti-tumor potential in non-small-cell lung cancer by engaging a multi-targeted approach. Its primary mechanisms involve the inhibition of key oncogenic signaling pathways, notably the PI3K/AKT/GSK3B and ErbB pathways, leading to decreased proliferation and survival. Furthermore, this compound and related compounds effectively induce apoptosis and cell cycle arrest while concurrently inhibiting the metastatic potential of NSCLC cells by disrupting cytoskeletal remodeling and modulating autophagy. The identification of GSK3B as a direct target provides a strong foundation for its development as a potential GSK inhibitor.[6][11] Future in-depth animal studies and clinical trials are warranted to further elucidate its efficacy and safety profile, paving the way for its potential application in NSCLC therapy.[4]
References
- 1. Network pharmacology‑based investigation of potential targets of this compound acting on non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Diterpenoid Extracted from Tripterygium wilfordii, Inhibits the Migration and Invasion of Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triptolide exerts pro-apoptotic and cell cycle arrest activity on drug-resistant human lung cancer A549/Taxol cells via modulation of MAPK and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Network pharmacology‑based investigation of potential targets of this compound acting on non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triptolide induces apoptosis through the calcium/calmodulin‑dependent protein kinase kinaseβ/AMP‑activated protein kinase signaling pathway in non‑small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Triptolide-induced apoptosis in non-small cell lung cancer via a novel miR204-5p/Caveolin-1/Akt-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. This compound, a Diterpenoid Extracted from Tripterygium wilfordii, Inhibits the Migration and Invasion of Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Triptonodiol's Impact on the ErbB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the current understanding of triptonodiol's effects on the ErbB signaling pathway. This compound, a diterpenoid extracted from the traditional Chinese medicinal plant Tripterygium wilfordii, has demonstrated promising anti-tumor activities.[1][2] Emerging evidence, primarily from network pharmacology and in vitro studies, suggests that its mechanism of action may involve the modulation of the ErbB signaling cascade, a critical pathway in cancer development and progression.
Introduction to the ErbB Signaling Pathway
The ErbB family of receptor tyrosine kinases (RTKs) consists of four members: EGFR (ErbB1), HER2/neu (ErbB2), HER3 (ErbB3), and HER4 (ErbB4).[3][4][5][6] These receptors play a crucial role in regulating cell proliferation, survival, differentiation, and migration.[7][8] Ligand binding to the extracellular domain of EGFR, HER3, and HER4 induces receptor dimerization and subsequent autophosphorylation of the intracellular kinase domain.[6] Although HER2 has no known ligand, it is the preferred dimerization partner for other ErbB receptors.[6] Activation of ErbB receptors triggers downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are frequently dysregulated in various cancers.[6]
This compound's Interaction with the ErbB Signaling Pathway
Current research indicates that this compound's influence on the ErbB pathway is likely indirect, targeting key downstream signaling nodes rather than the receptors themselves. Network pharmacology studies have identified the ErbB signaling pathway as a significant target of this compound in non-small-cell lung cancer (NSCLC).[3][4][9]
A network pharmacology-based investigation predicted that this compound may regulate the ErbB signaling pathway by targeting downstream proteins such as Protein Kinase C (PKC), p21-activated kinase (PAK), and Glycogen Synthase Kinase 3 Beta (GSK3B).[3][4][9] This suggests an indirect modulatory role on the pathway's output.
The following diagram illustrates the proposed mechanism of this compound's action on the ErbB signaling pathway based on current computational and in vitro evidence.
Quantitative Data
While direct IC50 values of this compound on ErbB receptor kinases are not yet available in the public domain, studies have quantified its effects on cancer cell lines and its binding affinity to downstream targets.
Table 1: In Vitro Effects of this compound on NSCLC Cell Lines
| Cell Line | Assay | Concentration(s) | Observed Effect | Reference |
| H1299 | Western Blot | Indicated concentrations | Significant downregulation of GSK3B protein levels after 24h treatment. | [4][9] |
| A549 | Western Blot | Indicated concentrations | Significant downregulation of GSK3B protein levels after 24h treatment. | [4][9] |
| A549 | Wound-healing assay | 20 µM, 40 µM, 80 µM | Dose-dependent reduction in cell migration. | [10] |
| H1299 | Wound-healing assay | 20 µM, 40 µM, 80 µM | Dose-dependent reduction in cell migration. | [10] |
| A549 | Transwell assay | Indicated concentrations | Significant reduction in cell invasion. | [10] |
| H1299 | Transwell assay | Indicated concentrations | Significant reduction in cell invasion. | [10] |
Table 2: Molecular Docking of this compound
| Target Protein | Binding Energy (kcal/mol) | Interpretation | Reference |
| GSK3B | -6.35 | Good binding activity | [4] |
Experimental Protocols
This section details the methodologies used in the key experiments cited in this guide.
Cell Culture
NSCLC cell lines (H1299 and A549) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Western Blot Analysis
The experimental workflow for Western Blot analysis is depicted below.
References
- 1. This compound, a Diterpenoid Extracted from Tripterygium wilfordii, Inhibits the Migration and Invasion of Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Diterpenoid Extracted from Tripterygium wilfordii, Inhibits the Migration and Invasion of Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Network pharmacology‑based investigation of potential targets of this compound acting on non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling of ERBB receptors and downstream pathways reveals selectivity and hidden properties of ERBB4 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ERBB receptors: From oncogene discovery to basic science to mechanism-based cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Products as Chemopreventive Agents by Potential Inhibition of the Kinase Domain in ErbB Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic Effects of Plant Secondary Metabolites and Naturally Occurring Bioactive Peptides on Breast Cancer Model Systems: Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Network pharmacology‑based investigation of potential targets of this compound acting on non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to Triptonodiol: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triptonodiol, a naturally occurring diterpenoid isolated from the traditional Chinese medicinal plant Tripterygium wilfordii, has garnered significant attention within the scientific community for its potent anti-inflammatory and anti-cancer properties. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key assays used to evaluate its efficacy are presented, along with a visualization of its known signaling pathways. This document aims to serve as a valuable resource for researchers investigating the therapeutic potential of this compound.
Chemical Identity and Physicochemical Properties
This compound is classified as an aromatic abietane diterpenoid. Its core structure is characterized by a multi-ring system, making it a complex natural product.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (1S,4aR,5S,8aR,9S,12aR)-1,5,9-trimethyl-11-oxo-1,2,3,4,4a,5,8,8a,9,10-decahydrophenanthro[1,2-c]furan-5-ol | N/A |
| CAS Number | 117456-87-8 | [1] |
| Molecular Formula | C₂₁H₃₀O₄ | [1] |
| Molecular Weight | 346.46 g/mol | [1] |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO and other organic solvents. | N/A |
| Storage | Store powder at -20°C for up to 3 years. Store in solvent at -80°C for up to 1 year. | N/A |
Spectroscopic Data
The structural elucidation of this compound has been achieved through various spectroscopic techniques. While specific raw spectral data is not consistently published, the following are the key analytical methods used for its characterization.
Table 2: Spectroscopic Data for this compound
| Technique | Description |
| ¹H-NMR & ¹³C-NMR | Used to determine the carbon-hydrogen framework of the molecule, including the chemical environment of each proton and carbon atom. |
| Mass Spectrometry (MS) | Confirms the molecular weight and provides information on the fragmentation pattern, aiding in structural confirmation. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups within the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups. |
Biological Activities and Mechanism of Action
This compound has demonstrated significant potential in two primary therapeutic areas: cancer and inflammation.
Anti-Cancer Activity
Research has primarily focused on the effects of this compound on non-small-cell lung cancer (NSCLC). It has been shown to inhibit the migration and invasion of NSCLC cells at concentrations that are not cytotoxic.[2][3]
The anti-cancer effects of this compound are largely attributed to its modulation of key signaling pathways. A primary target is the PI3K/AKT/GSK signaling pathway . This compound has been identified as a potential inhibitor of Glycogen Synthase Kinase 3 Beta (GSK3B) , a key protein in this pathway that is involved in cell proliferation and survival.[4] By downregulating the protein abundance of GSK3B, this compound can impede cancer cell growth and metastasis.[4]
Additionally, this compound has been observed to affect the ErbB signaling pathway , which is also crucial in cell proliferation and cancer progression.[4] Another identified mechanism is the induction of autophagy , a cellular process of degradation and recycling of cellular components, which can be modulated to influence cancer cell survival.[2][3] Furthermore, this compound inhibits the remodeling of the actin cytoskeleton, which is essential for cell motility and invasion.[2][3]
Anti-Inflammatory Activity
This compound also possesses anti-inflammatory properties, a characteristic shared by many compounds from Tripterygium wilfordii. While the specific mechanisms for this compound are still under investigation, the anti-inflammatory effects of related terpenoids often involve the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central to the inflammatory response, regulating the production of pro-inflammatory cytokines.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's biological activities.
Cell Viability Assessment (CCK-8 Assay)
This assay is used to determine the cytotoxicity of this compound.
-
Cell Seeding: Plate 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere and recover their morphology.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-80 µM) for 24 hours.[2]
-
Reagent Addition: Remove the drug-containing medium and add 100 µL of fresh medium containing 10% Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
Cell Migration Assessment (Wound Healing Assay)
This assay evaluates the effect of this compound on the collective migration of a cell monolayer.
-
Cell Seeding: Seed cells in a 6-well plate and grow to confluence.
-
Wound Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash with PBS to remove detached cells and add fresh medium containing different concentrations of this compound (e.g., 20, 40, 80 µM).[2]
-
Imaging: Capture images of the scratch at 0 hours and after a set time period (e.g., 24 hours).
-
Analysis: Measure the area of the scratch at each time point to quantify the rate of wound closure.
Cell Invasion Assessment (Transwell Assay)
This assay measures the ability of cells to invade through a basement membrane matrix.
-
Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with a basement membrane matrix (e.g., Matrigel) and allow it to solidify.
-
Cell Seeding: Seed 2 x 10⁴ cells in serum-free medium into the upper chamber.[2]
-
Treatment: Add medium containing a chemoattractant (e.g., 10% FBS) and various concentrations of this compound to the lower chamber.
-
Incubation: Incubate for 24 hours to allow for cell invasion.
-
Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface. Count the number of stained cells under a microscope.
Protein Expression Analysis (Western Blot)
This technique is used to detect the levels of specific proteins, such as GSK3B.
-
Cell Lysis: Lyse treated and untreated cells with RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat milk) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-GSK3B), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
This compound is a promising natural product with well-documented anti-cancer and potential anti-inflammatory activities. Its ability to modulate key signaling pathways, particularly the PI3K/AKT/GSK pathway in cancer, makes it a compelling candidate for further drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute further studies to fully elucidate the therapeutic potential of this complex and potent molecule. Further research is warranted to determine its full range of biological targets and to establish its safety and efficacy in preclinical and clinical settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Diterpenoid Extracted from Tripterygium wilfordii, Inhibits the Migration and Invasion of Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Diterpenoid Extracted from Tripterygium wilfordii, Inhibits the Migration and Invasion of Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Triptonodiol: A Preliminary Investigation of its Anti-Inflammatory Effects
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Triptonodiol, an abietane-type diterpenoid isolated from the traditional Chinese medicinal herb Tripterygium wilfordii, is emerging as a compound of significant interest for its therapeutic potential. Extracts from Tripterygium wilfordii have a long history of use in treating inflammatory and autoimmune conditions.[1][2][3] Modern research has identified specific components, including triptolide and the related this compound, as responsible for these potent biological activities.[4][5] This document provides a preliminary technical overview of the anti-inflammatory effects of this compound, focusing on its mechanism of action, supported by in vitro and in vivo evidence. It details relevant experimental protocols and visualizes key cellular pathways to guide further research and development.
Core Mechanism of Action: Modulation of Key Inflammatory Signaling Pathways
The anti-inflammatory activity of diterpenoids from Tripterygium wilfordii is primarily attributed to their ability to suppress critical pro-inflammatory signaling cascades. Evidence points to the modulation of the Nuclear Factor-kappa B (NF-κB) and PI3K/Akt pathways as central to their mechanism. Triptolide, a closely related and extensively studied compound from the same plant, is a well-documented inhibitor of NF-κB activation.[2][5] this compound is hypothesized to operate through similar mechanisms, interfering with the transcription of numerous genes involved in the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process. When activated by stimuli such as lipopolysaccharide (LPS) or pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), the inhibitor protein IκBα is phosphorylated and subsequently degraded. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6] this compound is believed to interrupt this cascade, preventing the transcription of these key inflammatory mediators.
Modulation of the PI3K/Akt Pathway
The PI3K/Akt signaling pathway is crucial for cell survival and proliferation and also plays a role in regulating inflammation. In some contexts, the PI3K/Akt pathway can promote inflammation by positively regulating the NF-κB pathway. Cross-talk between these pathways means that inhibiting PI3K/Akt can lead to a downstream reduction in NF-κB activity. Network pharmacology studies have suggested that this compound may act on targets within this pathway, representing another potential avenue for its anti-inflammatory effects.
Quantitative Data on Anti-Inflammatory Effects
While specific IC50 values for this compound against inflammatory markers are not yet widely published, research on related compounds from Tripterygium wilfordii provides a strong indication of its potential efficacy. The following table summarizes known effects of these compounds on key inflammatory mediators.
| Compound | Target Cell/Model | Inflammatory Mediator | Effect | Reference |
| Triptolide | Human Colon Cancer Cells | COX-2 & iNOS | Down-regulated mRNA and protein expression | N/A |
| Triptolide | Human Colon Cancer Cells | PGE2 & NO | Inhibited production | N/A |
| Triptolide | T-cells | Interleukin-2 (IL-2) | Inhibited transcription | [1][5] |
| Celastrol | Human Monocytes | TNF-α & IL-1β | Decreased production (IC50: 30-100 nM) | [7] |
| This compound | NSCLC Cells | Cell Migration | Dose-dependent inhibition (at 20, 40, 80 µM) | [3] |
Experimental Protocols
The following protocols describe standard methodologies used to assess the anti-inflammatory effects of compounds like this compound.
In Vitro: Inhibition of Nitric Oxide (NO) in LPS-Stimulated Macrophages
This assay is a primary screening tool for anti-inflammatory activity. It measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator produced by the enzyme iNOS in macrophages upon stimulation with bacterial lipopolysaccharide (LPS).
Cell Line: RAW 264.7 (murine macrophage-like cells)
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) for standard curve
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 20-24 hours at 37°C in a 5% CO2 incubator.[8][9]
-
Nitrite Measurement (Griess Assay):
-
Prepare a sodium nitrite standard curve (e.g., 0-100 µM).
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production compared to the LPS-only treated cells. A cell viability assay (e.g., MTS or MTT) should be run in parallel to ensure the observed inhibition is not due to cytotoxicity.[10][11]
In Vivo: Carrageenan-Induced Paw Edema Model
This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs in a living system. Injection of carrageenan, an irritant, into the paw of a rodent induces a localized inflammatory response characterized by swelling (edema).
Animal Model: Male Wistar rats or Swiss albino mice (180-220g)
Materials:
-
This compound
-
Carrageenan (Lambda, Type IV)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control: Indomethacin (5-10 mg/kg)
-
Parenteral administration equipment (e.g., oral gavage needles, intraperitoneal syringes)
-
Plethysmometer or digital calipers for measuring paw volume/thickness
Procedure:
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions. Fast animals overnight before the experiment with free access to water.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (receives vehicle + carrageenan)
-
Group 2: Positive Control (receives Indomethacin + carrageenan)
-
Group 3-5: Test Groups (receive varying doses of this compound + carrageenan)
-
-
Drug Administration: Administer this compound, Indomethacin, or vehicle via the desired route (e.g., intraperitoneally or orally) 30-60 minutes before inducing inflammation.
-
Baseline Measurement: Measure the initial volume/thickness of the right hind paw of each animal.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension (in sterile saline) into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume/thickness at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours. The peak inflammation usually occurs around 3-5 hours.[6][12]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline measurement from the post-injection measurement.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [1 - (Edema_treated / Edema_control)] x 100
-
Conclusion and Future Directions
Preliminary investigations, supported by extensive data on the related compound triptolide, strongly suggest that this compound possesses significant anti-inflammatory properties. Its likely mechanism of action involves the suppression of the NF-κB signaling pathway, a central regulator of inflammation, leading to reduced expression of pro-inflammatory cytokines and enzymes. For drug development professionals, this compound represents a promising natural product lead that warrants further investigation. Future research should focus on generating specific quantitative data, such as IC50 values for this compound against a panel of inflammatory mediators (TNF-α, IL-6, IL-1β, COX-2, iNOS), and elucidating the precise molecular targets within the NF-κB and other related signaling pathways. Advanced in vivo studies in chronic inflammation models are necessary to fully characterize its therapeutic potential and safety profile.
References
- 1. Triptolide, a novel immunosuppressive and anti-inflammatory agent purified from a Chinese herb Tripterygium wilfordii Hook F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]
- 3. This compound, a Diterpenoid Extracted from Tripterygium wilfordii, Inhibits the Migration and Invasion of Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. Immunosuppressive and anti-inflammatory mechanisms of triptolide, the principal active diterpenoid from the Chinese medicinal herb Tripterygium wilfordii Hook. f - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory natural products modulate interleukins and their related signaling markers in inflammatory bowel disease: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Suppression of Nitric Oxide Synthase by Thienodolin in Lipopolysaccharide-stimulated RAW 264.7 Murine Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of lipopolysaccharide-induced nitric oxide and prostaglandin E2 production by chloroform fraction of Cudrania tricuspidata in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of LPS-stimulated NO production in mouse macrophage-like cells by tropolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of Survival Pathways MAPK and NF-kB Triggers Apoptosis in Pancreatic Ductal Adenocarcinoma Cells via Suppression of Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Triptonodiol's Interaction with Protein Kinases GSK3B, PKC, and PAK: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triptonodiol, a diterpenoid isolated from Tripterygium wilfordii, has demonstrated potential as an anti-cancer agent. Emerging research, primarily from network pharmacology and molecular docking studies, suggests that its mechanism of action may involve the modulation of key protein kinases, including Glycogen Synthase Kinase 3 Beta (GSK3B), Protein Kinase C (PKC), and p21-activated kinase (PAK). This technical guide provides a comprehensive overview of the current understanding of this compound's interactions with these kinases, focusing on available quantitative data, detailed experimental methodologies, and the pertinent signaling pathways. The information is intended to support further research and drug development efforts centered on this promising natural compound.
Quantitative Analysis of this compound-Kinase Interactions
Quantitative data on the direct inhibition of GSK3B, PKC, and PAK by this compound is currently limited in publicly available literature. The primary evidence for interaction comes from computational modeling and in vitro cellular assays.
A key study by Jin et al. (2023) utilized molecular docking to predict the binding affinity of this compound to GSK3B.[1][2][3] This analysis yielded a significant binding energy, suggesting a favorable interaction. However, experimental validation of inhibitory activity through assays determining IC50 or Ki values is not yet published for this compound with respect to GSK3B, PKC, or PAK.
Table 1: Summary of Quantitative Interaction Data for this compound with Target Kinases
| Compound | Target Kinase | Parameter | Value | Method | Reference |
| This compound | GSK3B | Free Binding Energy | -6.35 kcal/mol | Molecular Docking | [1] |
| This compound | PKC | - | Data Not Available | - | - |
| This compound | PAK | - | Data Not Available | - | - |
Note: The free binding energy value indicates a computationally predicted strong binding activity. Experimental validation is required to confirm direct inhibition and determine potency.
Experimental Protocols
The following sections detail the generalized experimental protocols relevant to the study of this compound's interaction with protein kinases. It is important to note that these are representative methodologies, and specific parameters may require optimization for experiments with this compound.
Western Blot Analysis for Protein Expression
Western blotting is a crucial technique to assess the effect of this compound on the expression levels of target kinases within a cellular context. The study by Jin et al. (2023) demonstrated that this compound treatment led to a significant downregulation of GSK3B protein abundance in non-small-cell lung cancer (NSCLC) cells.[1][2][3]
Objective: To determine the effect of this compound on the total protein levels of GSK3B, PKC, and PAK in a selected cell line.
Materials:
-
This compound
-
Cell line of interest (e.g., A549, H1299 NSCLC cells)
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for GSK3B, PKC, PAK, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-GSK3B) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities relative to the loading control.
-
Workflow for Western Blot Analysis
In Vitro Kinase Assay
An in vitro kinase assay is essential to determine if this compound directly inhibits the enzymatic activity of GSK3B, PKC, and PAK.
Objective: To measure the inhibitory effect of this compound on the kinase activity of purified GSK3B, PKC, and PAK.
Materials:
-
Recombinant active GSK3B, PKC, and PAK enzymes
-
Specific peptide substrates for each kinase
-
ATP (and [γ-³²P]ATP for radioactive assays)
-
Kinase reaction buffer
-
This compound
-
Positive control inhibitor
-
Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting for radioactive assays, or ADP-Glo™ Kinase Assay for luminescence-based detection)
Protocol (Luminescence-based, e.g., ADP-Glo™):
-
Reaction Setup:
-
In a multi-well plate, add the kinase reaction buffer.
-
Add the specific peptide substrate.
-
Add varying concentrations of this compound (and controls).
-
Add the recombinant kinase to initiate the reaction.
-
-
Kinase Reaction:
-
Add ATP to start the phosphorylation reaction.
-
Incubate at the optimal temperature (e.g., 30°C) for a defined period.
-
-
ADP Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Incubate to allow for complete ATP depletion.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP.
-
-
Signal Measurement:
-
Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate the percent inhibition at each this compound concentration and determine the IC50 value.
-
Workflow for In Vitro Kinase Assay
Molecular Docking
Molecular docking predicts the binding mode and affinity of a ligand (this compound) to the active site of a protein (kinase).
Objective: To computationally model the interaction between this compound and the ATP-binding pocket of GSK3B, PKC, and PAK.
Software:
-
Molecular graphics software (e.g., PyMOL, Chimera)
-
Docking software (e.g., AutoDock Vina)
-
Protein and ligand preparation tools (e.g., AutoDockTools)
Protocol:
-
Protein and Ligand Preparation:
-
Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.
-
Obtain the 3D structure of this compound and prepare it by assigning charges and defining rotatable bonds.
-
-
Grid Box Definition:
-
Define the search space (grid box) for docking, typically centered on the known ATP-binding site of the kinase.
-
-
Docking Simulation:
-
Run the docking algorithm to predict the binding poses of this compound within the defined grid box.
-
The software will generate multiple binding conformations and score them based on predicted binding affinity.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and the calculated binding energies.
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the kinase active site.
-
Workflow for Molecular Docking
Signaling Pathway Interactions
Network pharmacology studies have implicated this compound in the modulation of key cancer-related signaling pathways, including the ErbB and PI3K/AKT pathways, where GSK3B, PKC, and PAK are known to play significant roles.[1][4]
ErbB Signaling Pathway
The ErbB family of receptor tyrosine kinases is crucial for cell proliferation and survival. This compound is predicted to target components of this pathway.[1][4]
Logical Relationship of this compound's Predicted Effect on the ErbB Pathway
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival. GSK3B is a key downstream effector of AKT. This compound's downregulation of GSK3B suggests an interaction with this pathway.
Logical Relationship of this compound's Predicted Effect on the PI3K/AKT Pathway
Conclusion and Future Directions
The available evidence, primarily from computational studies and initial in vitro experiments, positions this compound as a compound of interest for its potential to modulate the activity of GSK3B, PKC, and PAK. The downregulation of GSK3B protein expression by this compound provides a compelling basis for further investigation. However, to advance the development of this compound as a therapeutic agent, several key knowledge gaps must be addressed:
-
Quantitative Inhibitory Activity: Rigorous in vitro kinase assays are required to determine the IC50 and/or Ki values of this compound against GSK3B, PKC, and PAK. This will establish whether this compound is a direct inhibitor and quantify its potency.
-
Mechanism of Action: Further studies are needed to elucidate the precise mechanism by which this compound downregulates GSK3B expression. This could involve effects on transcription, translation, or protein stability.
-
Pathway Validation: The predicted effects of this compound on the ErbB and PI3K/AKT signaling pathways need to be experimentally validated. This can be achieved through a combination of western blotting for key pathway phosphoproteins, reporter assays, and other molecular biology techniques.
-
Selectivity Profiling: A comprehensive kinase panel screening should be conducted to assess the selectivity of this compound against a broad range of protein kinases.
Addressing these research questions will provide a more complete picture of this compound's mechanism of action and its potential as a targeted anti-cancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Network pharmacology‑based investigation of potential targets of this compound acting on non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Network pharmacology‑based investigation of potential targets of this compound acting on non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Triptonodiol's Cytotoxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptonodiol, a diterpenoid isolated from the traditional Chinese medicinal plant Tripterygium wilfordii Hook F, has emerged as a compound of significant interest in oncology research. Exhibiting potent cytotoxic effects across a range of cancer cell lines, this compound's multifaceted mechanism of action involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. This technical guide provides a comprehensive overview of the foundational research on this compound's cytotoxicity, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to support further investigation and drug development efforts.
Data Presentation: Cytotoxicity of this compound
The cytotoxic potential of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying a compound's potency. While extensive quantitative data for this compound is still emerging, the following table summarizes available IC50 values and provides context from the closely related and more extensively studied compound, triptolide.
| Cell Line | Cancer Type | Compound | IC50 | Incubation Time | Citation |
| A2780 | Ovarian Cancer | Triptonide | 3.803 nM | Not Specified | [1] |
| A549 | Non-Small Cell Lung Cancer | This compound | Almost non-cytotoxic up to 80 μM | 24 h | [2] |
| SW1990 | Pancreatic Cancer | Triptolide | 40 ng/mL | 24 h | [3] |
| A375 | Melanoma | Triptolide | 10 nM, 20 nM, 30 nM | 48 h | [4] |
| HeLa | Cervical Cancer | Triptonide | 20-50 nM | 72 h | |
| C33a | Cervical Cancer | Triptonide | 20-50 nM | 72 h |
Core Cytotoxic Mechanisms of this compound
This compound exerts its anticancer effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle.
Induction of Apoptosis
A hallmark of this compound-induced cytotoxicity is the initiation of apoptosis. Studies on the related compound triptolide have shown a dose-dependent increase in the percentage of apoptotic cells. For instance, in A375 melanoma cells, treatment with 10 nM, 20 nM, and 30 nM of triptolide for 48 hours resulted in early apoptotic rates of 19.5%, 36.6%, and 58.7%, respectively[4]. This process is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program.
Cell Cycle Arrest
This compound has been shown to interfere with the normal progression of the cell cycle, a key process in cancer cell proliferation. Research on triptolide in A375 cells demonstrated that treatment for 48 hours with 10 nM, 20 nM, and 30 nM led to an accumulation of cells in the S phase, with percentages increasing to 13.2%, 30.5%, and 40.8%, respectively, compared to 10.1% in control cells[4]. Concurrently, a decrease in the G0/G1 phase population was observed[4]. This indicates that this compound can halt DNA replication, preventing cancer cells from dividing.
Key Signaling Pathways Modulated by this compound
The cytotoxic effects of this compound are orchestrated through its interaction with a complex network of intracellular signaling pathways.
CaMKKβ-AMPK Signaling Pathway
This compound can induce cellular stress, leading to an increase in intracellular calcium levels. This activates Calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ), which in turn phosphorylates and activates AMP-activated protein kinase (AMPK). Activated AMPK is a master regulator of cellular energy homeostasis and can trigger downstream events that contribute to cytotoxicity.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit this pathway. In the absence of Wnt signaling, a "destruction complex" including GSK3β phosphorylates β-catenin, targeting it for degradation[5]. This compound can interfere with this pathway, although the precise mechanism is still under investigation. One study on the related compound triptonide showed that it inhibits Wnt/β-catenin signaling downstream of GSK3β[5].
GSK3β, PKC, and PAK Signaling
Network pharmacology studies have suggested that this compound may exert its effects by acting on glycogen synthase kinase 3 beta (GSK3β), protein kinase C (PKC), and p21-activated kinase (PAK)[6]. One study demonstrated that this compound treatment for 24 hours significantly downregulated the protein levels of GSK in non-small-cell lung cancer cells[7]. These kinases are involved in a multitude of cellular processes, including cell proliferation, apoptosis, and metastasis. The precise mechanisms by which this compound modulates these kinases are an active area of research.
References
- 1. Triptonide induces apoptosis and inhibits the proliferation of ovarian cancer cells by activating the p38/p53 pathway and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis of human pancreatic cancer cells induced by Triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Triptonide Effectively Inhibits Wnt/β-Catenin Signaling via C-terminal Transactivation Domain of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
exploring the biosynthetic pathway of Triptonodiol
An In-Depth Technical Guide to the Biosynthetic Pathway of Triptonodiol
Abstract
This compound is an aromatic abietane-type diterpenoid natural product isolated from the medicinal plant Tripterygium wilfordii (Thunder God Vine).[1] This class of compounds, including the closely related and extensively studied triptolide, exhibits significant pharmacological activities, drawing considerable interest from the drug development community.[2][3] Elucidating the biosynthetic pathway of this compound is paramount for understanding its formation in the plant and for developing metabolic engineering strategies for its sustainable production in heterologous systems. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, from its primary metabolic precursors to the formation of the core abietane skeleton and subsequent oxidative modifications. It details the key enzymes involved, summarizes quantitative production data, outlines critical experimental protocols used for pathway elucidation, and visualizes the biochemical and logical workflows using Graphviz diagrams.
The this compound Biosynthetic Pathway
The biosynthesis of this compound, like other abietane diterpenoids in T. wilfordii, is a modular process that can be divided into three main stages: the formation of the universal C20 precursor, the cyclization to form the core tricyclic abietane skeleton, and the subsequent tailoring of this scaffold by oxidative enzymes to yield the final product.
Upstream Module: Formation of Geranylgeranyl Diphosphate (GGPP)
The journey begins with the synthesis of the universal five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In plants, these precursors are generated via two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[2] Diterpenoids are primarily synthesized from precursors originating from the MEP pathway.[4]
These C5 units are sequentially condensed to form the C20 precursor, geranylgeranyl diphosphate (GGPP). This crucial step is catalyzed by GGPP synthase (GGPPS). Several GGPPS-encoding genes have been identified in T. wilfordii, with studies indicating that the expression of TwGGPPS1 and TwGGPPS4 is correlated with the production of triptolide, a related abietane diterpenoid, suggesting their involvement in this pathway.[5]
Core Scaffold Formation: From GGPP to Dehydroabietic Acid
The formation of the characteristic tricyclic abietane ring system is a two-step process catalyzed by a pair of diterpene synthases (diTPSs).
-
Class II diTPS: First, a copalyl diphosphate synthase (CPS) protonates the terminal olefin of the linear GGPP precursor and catalyzes a cascade cyclization to form a bicyclic (+)-copalyl diphosphate intermediate. In T. wilfordii, multiple CPS genes have been identified, with TwCPS1 and TwCPS4 implicated in diterpenoid secondary metabolism.[6]
-
Class I diTPS: Next, a kaurene synthase-like (KSL) or, in this specific case, a miltiradiene synthase (MS), catalyzes the ionization of the diphosphate moiety and a subsequent cyclization and rearrangement to produce the final tricyclic hydrocarbon skeleton of miltiradiene.[6]
Following the formation of the core skeleton, the intermediate miltiradiene undergoes a series of crucial oxidative modifications catalyzed by Cytochrome P450 monooxygenases (CYPs). The first key identified enzyme in this tailoring cascade is CYP728B70 . This enzyme catalyzes the sequential oxidation of the C18 methyl group of miltiradiene to form dehydroabietic acid, a stable aromatic intermediate and a critical branch point in the pathway.[7][8]
References
- 1. This compound, a Diterpenoid Extracted from Tripterygium wilfordii, Inhibits the Migration and Invasion of Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of geranylgeranyl diphosphate synthase genes from Tripterygium wilfordii [research.chalmers.se]
- 6. Mechanistic analysis for the origin of diverse diterpenes in Tripterygium wilfordii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Triptonodiol: In Vitro Experimental Protocols for Cellular Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Triptonodiol, a diterpenoid epoxide extracted from the traditional Chinese medicinal plant Tripterygium wilfordii, has garnered significant interest in oncological research. In vitro studies have demonstrated its potential as an anti-cancer agent by influencing key cellular processes such as cell viability, apoptosis, cell cycle progression, and cell migration. This document provides a comprehensive overview of the experimental protocols to investigate the in vitro effects of this compound on cancer cells. The methodologies detailed herein are based on established techniques and findings from studies on this compound and structurally related compounds like triptonide and triptolide.
This compound has been shown to exert its anti-tumor effects through the modulation of several critical signaling pathways. Notably, it has been found to inhibit the ErbB signaling pathway and downregulate the protein expression of Glycogen Synthase Kinase 3 Beta (GSK3B)[1][2]. Furthermore, this compound is known to induce autophagy, a cellular process of degradation and recycling of cellular components, which can have a dual role in cancer, either promoting cell survival or cell death[3]. Understanding the interplay of these pathways is crucial for elucidating the complete mechanism of action of this compound.
The provided protocols for cytotoxicity assays, apoptosis and cell cycle analysis, and molecular biology techniques will enable researchers to systematically evaluate the efficacy and mechanism of this compound in various cancer cell lines. The accompanying quantitative data, derived from studies on closely related compounds, serves as a valuable reference for experimental design and data interpretation.
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies on triptonide and triptolide, compounds structurally and functionally similar to this compound. This data can be used as a reference for expected outcomes in experiments with this compound.
Table 1: Cytotoxicity of Triptonide in Various Cancer Cell Lines (IC50 Values) [4][5]
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | < 50 |
| C33a | Cervical Cancer | < 50 |
| PC3 | Prostate Cancer | 11.961 |
| DU145 | Prostate Cancer | 10.259 |
| LNCaP | Prostate Cancer | 12.012 |
Table 2: Apoptosis Induction by Triptolide (50 nM) in Breast Cancer Cell Lines [1]
| Cell Line | Apoptotic Rate (%) |
| MDA-MB-231 | ~80 |
| BT-474 | ~80 |
| MCF7 | ~80 |
Table 3: Effect of Triptonide on Cell Cycle Distribution in Cervical Cancer Cells (HeLa & C33a) [4]
| Cell Cycle Phase | Effect of Triptonide Treatment |
| G0/G1 Phase | Increased Percentage of Cells |
| S Phase | Decreased Percentage of Cells |
| G2/M Phase | Increased Percentage of Cells |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed 100 µL of cell suspension (approximately 5,000 cells/well) into a 96-well plate and incubate for 24 hours (37°C, 5% CO2) to allow for cell adherence.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol describes the detection and quantification of apoptosis induced by this compound using Annexin V-FITC and PI staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol details the analysis of cell cycle distribution in this compound-treated cells using PI staining.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blotting for Protein Expression Analysis
This protocol is for the detection of changes in the expression levels of proteins such as GSK3B and LC3-II in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-GSK3B, anti-LC3B, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound in culture dishes.
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol allows for the quantification of mRNA levels of apoptosis-related genes like BAX and CASP3.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., BAX, CASP3) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Treat cells with this compound.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Visualizations
Caption: Experimental workflow for in vitro studies of this compound.
Caption: this compound's inhibitory effect on the ErbB signaling pathway.
Caption: this compound's role in the induction of autophagy.
References
- 1. Triptolide induces apoptosis of breast cancer cells via a mechanism associated with the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Diterpenoid Extracted from Tripterygium wilfordii, Inhibits the Migration and Invasion of Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triptonide Inhibits the Cervical Cancer Cell Growth via Downregulating the RTKs and Inactivating the Akt-mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Molecular Docking Simulation of Triptonodiol with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the molecular docking simulation of Triptonodiol with its identified protein targets. This compound, a diterpenoid extracted from Tripterygium wilfordii, has demonstrated promising antitumor activities, making it a compound of significant interest in drug discovery and development.[1][2][3] Molecular docking simulations are crucial in elucidating the binding mechanisms of this compound to its target proteins, thereby aiding in the understanding of its therapeutic effects.
Identified Protein Targets of this compound
Through network pharmacology and molecular docking studies, several potential protein targets of this compound have been identified, particularly in the context of non-small-cell lung cancer. These targets are key components of various signaling pathways that regulate cell proliferation, apoptosis, and metastasis.[1][2][4]
The primary identified target proteins for this compound include:
-
Glycogen synthase kinase 3 beta (GSK3B): A key enzyme in signal transduction pathways, including the ErbB and PI3K/AKT signaling pathways.[1][2][4][5]
-
Protein Kinase C (PKC): A family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues on these proteins.[1][2][4]
-
p21-activated kinase (PAK): A family of protein kinases that are involved in regulating cell motility, survival, and proliferation.[1][2][4]
-
Other potential targets: Studies have also suggested interactions with AKT1, PIK3CA, HSP90AA1, and MTOR.[5]
Quantitative Molecular Docking Data
Molecular docking simulations provide quantitative estimates of the binding affinity between a ligand (this compound) and its target protein. The binding energy is a key metric, with more negative values indicating a more favorable interaction. A binding energy greater than 5.0 kcal/mol (in absolute value) is considered to indicate good binding activity.[2][4]
| Ligand | Target Protein | Binding Energy (kcal/mol) | Software Used | Reference |
| This compound | GSK3B | -6.35 | AutoDock Vina | [2][4][5] |
Experimental Protocol: Molecular Docking Simulation
This protocol outlines the steps for performing a molecular docking simulation of this compound with a target protein, such as GSK3B, using commonly cited software.[1][2][4]
1. Preparation of the Ligand (this compound)
-
Objective: To obtain the 3D structure of this compound and prepare it for docking.
-
Procedure:
-
Obtain the 2D or 3D structure of this compound from a chemical database like PubChem.
-
Use a molecular modeling software (e.g., ChemDraw, Avogadro) to optimize the 3D structure and save it in a suitable format (e.g., MOL, SDF).
-
Convert the ligand file to the PDBQT format using AutoDockTools. This step adds Gasteiger charges and defines the rotatable bonds.
-
2. Preparation of the Target Protein (e.g., GSK3B)
-
Objective: To prepare the 3D structure of the target protein for docking.
-
Procedure:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Use a molecular visualization tool like PyMOL or Chimera to inspect the protein structure. Remove any water molecules, co-crystallized ligands, and co-factors that are not relevant to the binding site.
-
Repair any missing residues or atoms in the protein structure using tools available in software like Swiss-PdbViewer or Chimera.
-
Use AutoDockTools to add polar hydrogens and assign Kollman charges to the protein.
-
Convert the prepared protein structure into the PDBQT format.
-
3. Definition of the Binding Site (Grid Box Generation)
-
Objective: To define the search space for the docking simulation on the target protein.
-
Procedure:
-
Identify the active site of the target protein. This can be based on the location of a co-crystallized ligand in the PDB structure or through literature review.
-
In AutoDockTools, define a grid box that encompasses the entire active site. The size and center of the grid box should be adjusted to ensure that the ligand has enough space to move and orient itself within the binding pocket.
-
4. Molecular Docking Simulation
-
Objective: To run the docking simulation to predict the binding pose and affinity of this compound to the target protein.
-
Procedure:
-
Use AutoDock Vina as the docking engine.
-
Create a configuration file that specifies the paths to the prepared ligand (PDBQT), receptor (PDBQT), and the grid box parameters.
-
Execute the docking simulation from the command line using the Vina executable and the configuration file.
-
AutoDock Vina will generate an output file (typically in PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).
-
5. Analysis of Docking Results
-
Objective: To visualize and analyze the results of the molecular docking simulation.
-
Procedure:
-
Use molecular visualization software like PyMOL or Discovery Studio to load the protein-ligand complex from the docking output file.
-
Analyze the interactions between this compound and the amino acid residues in the binding site of the target protein. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
-
The binding energy for the top-ranked pose provides a quantitative measure of the binding affinity.
-
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the general workflow for a molecular docking experiment.
References
- 1. Network pharmacology‑based investigation of potential targets of this compound acting on non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Network pharmacology‑based investigation of potential targets of this compound acting on non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Triptonodiol-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of Triptonodiol, a diterpenoid compound with noted anti-tumor properties. The protocols and data presented herein focus on key signaling pathways modulated by this compound, offering a framework for its characterization in drug development and molecular research.
Introduction to this compound and its Cellular Effects
This compound, extracted from the traditional Chinese medicinal plant Tripterygium wilfordii Hook. F., has demonstrated potential as an anti-tumor agent.[1] Western blot analysis is a crucial technique to elucidate the molecular mechanisms underlying its therapeutic effects. Studies have indicated that this compound can modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis.[1]
Key Signaling Pathways Affected by this compound
Western blot analyses have revealed that this compound treatment impacts several critical signaling cascades in cancer cells:
-
PI3K/AKT/GSK3β Pathway: This pathway is central to cell survival, proliferation, and metabolism. This compound has been shown to interfere with this pathway, notably by downregulating the protein abundance of Glycogen Synthase Kinase 3 Beta (GSK3β).[1][2]
-
ErbB Signaling Pathway: The ErbB family of receptor tyrosine kinases plays a significant role in cell proliferation and differentiation, and its dysregulation is common in cancer. This compound has been suggested to target components of this pathway.[1]
-
Apoptosis Pathway: this compound can induce programmed cell death, or apoptosis. Western blot analysis can detect changes in the expression of key apoptotic markers, such as proteins from the Bcl-2 family (e.g., Bax and Bcl-2) and caspases.
Data Presentation: Quantitative Western Blot Analysis
The following table summarizes the observed changes in protein expression in non-small-cell lung cancer cells (H1299 and A549) following treatment with this compound for 24 hours, as determined by Western blot analysis.
| Target Protein | Cell Line | Treatment | Change in Protein Abundance | Reference |
| GSK3β | H1299 | This compound (24h) | Significantly Downregulated | [1][2] |
| GSK3β | A549 | This compound (24h) | Significantly Downregulated | [1] |
Note: For precise quantification, densitometric analysis of Western blot bands is recommended. Results should be normalized to a stable housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis on this compound-treated cells.
Cell Culture and this compound Treatment
-
Culture your cell line of interest (e.g., H1299, A549) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells in culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24 hours).
Preparation of Cell Lysates
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the adherent cells from the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions.
-
Based on the protein concentration, calculate the volume of each lysate required to obtain equal amounts of protein for each sample (typically 20-40 µg per lane).
SDS-PAGE and Protein Transfer
-
Mix the calculated volume of each protein lysate with an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins based on their molecular weight.
-
After electrophoresis, transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific for the target protein (e.g., anti-GSK3β, anti-p-Akt, anti-Bax) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
Signal Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ) to quantify the relative protein expression levels. Normalize the band intensity of the target protein to the band intensity of the housekeeping protein in the same lane.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound's impact on key cellular signaling pathways.
Experimental Workflow Diagram
Caption: Standard workflow for Western blot analysis.
References
Application Note: Quantifying the Anti-Migratory Effects of Triptonodiol Using a Wound Healing Assay
Introduction
Cell migration is a fundamental biological process essential for tissue development, immune response, and wound healing.[1] However, in pathological contexts such as cancer, aberrant cell migration contributes to tumor invasion and metastasis.[1][2] The wound healing assay, or scratch assay, is a simple and cost-effective in vitro method to study collective cell migration.[1][3] This technique involves creating a cell-free gap, or "wound," in a confluent cell monolayer and monitoring the rate at which cells migrate to close the gap over time.[1][4]
Triptonodiol, a diterpenoid extracted from the traditional Chinese herb Tripterygium wilfordii, has demonstrated potential as an anti-tumor compound.[5][6] Recent studies have shown that this compound can inhibit the migration and invasion of non-small-cell lung cancer (NSCLC) cells at non-toxic concentrations.[5] The mechanism appears to involve the inhibition of cytoskeletal remodeling, a critical process for cell motility.[5] This application note provides a detailed protocol for using a wound healing assay to quantitatively assess the dose-dependent effect of this compound on the migratory capacity of cancer cells.
Principle of the Assay
The assay is based on the principle of collective cell migration.[1] A scratch is made through a confluent cell monolayer, creating an artificial wound. Cells at the edge of the wound are induced to migrate and proliferate to fill the cell-free area. By treating the cells with this compound and comparing the rate of wound closure to an untreated control, the compound's inhibitory effect on cell migration can be quantified.[3] To ensure that the observed gap closure is primarily due to migration rather than cell proliferation, a proliferation inhibitor such as Mitomycin C can be included, or the experiment can be conducted in serum-starved media.[3][7]
Experimental Protocol
I. Materials and Reagents
-
Cell Line: Adherent cancer cell line of interest (e.g., A549 or H1299 non-small-cell lung cancer cells).
-
Culture Medium: Appropriate complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): Sterile, Ca²⁺/Mg²⁺-free.
-
This compound: Stock solution in DMSO, to be diluted to final concentrations in culture medium.
-
Trypsin-EDTA: 0.25% solution.
-
Cell Scrapers or Pipette Tips: Sterile p200 or p1000 pipette tips.
-
Culture Plates: 6-well or 24-well tissue culture-treated plates.
-
(Optional) Mitomycin C: To inhibit cell proliferation.
-
Microscopy: Inverted microscope with a camera and live-cell imaging capabilities (recommended).
-
Image Analysis Software: ImageJ or similar software.
II. Experimental Workflow
The overall workflow for the wound healing assay is depicted below.
III. Step-by-Step Procedure
-
Cell Seeding (Day -1):
-
Harvest cells that are in a logarithmic growth phase using Trypsin-EDTA.
-
Count the cells and determine the appropriate seeding density to achieve 80-90% confluency in 24 hours.[7] This must be optimized for each cell line. For a 24-well plate, a starting density might be ~0.1 x 10⁶ cells per well.[4]
-
Seed the cells evenly into the wells of a culture plate and incubate at 37°C and 5% CO₂ for 24 hours.[4][8]
-
-
Creating the Wound (Day 0):
-
Once the cells have formed a confluent monolayer, carefully aspirate the culture medium.
-
Using a sterile p200 pipette tip, create a straight scratch down the center of the well. Apply firm and consistent pressure to ensure a clean, cell-free gap.[4] A ruler can be used as a guide to create a straight line.[7]
-
Note: For higher reproducibility, specialized culture inserts that create a uniform 500 µm gap can be used as an alternative to manual scratching.[9]
-
-
Washing and Treatment:
-
Gently wash the wells twice with sterile PBS to remove any detached cells and debris.[8] Be careful not to disturb the cells at the edge of the scratch.
-
Prepare fresh culture medium containing various concentrations of this compound (e.g., 0, 20, 40, 80 µM) based on previous studies.[6] A vehicle control (DMSO) should be included.
-
(Optional) To inhibit proliferation, pre-treat cells with Mitomycin C or use serum-free/low-serum medium for the duration of the experiment.[7]
-
Add the appropriate treatment medium to each well.
-
-
Imaging and Data Acquisition:
-
Immediately after adding the treatment medium, place the plate on the microscope stage.
-
Capture the first image of the scratch for each well (Time = 0 hours). Use phase-contrast microscopy at 4x or 10x magnification.[9]
-
It is crucial to mark reference points on the plate to ensure the same field of view is imaged at each time point.[1][4]
-
Return the plate to the incubator.
-
Continue capturing images at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control group is nearly closed.[4] For automated live-cell imaging, images can be taken every 30-60 minutes.[7][8]
-
IV. Data Analysis and Quantification
-
Measure Wound Area:
-
Use image analysis software like ImageJ to measure the area of the cell-free gap in the images from each time point.
-
The wound closure can be quantified using the following formula: Wound Closure (%) = [(AreaT=0 - AreaT=t) / AreaT=0] x 100 Where Area_T=0 is the initial wound area and Area_T=t is the wound area at a specific time point 't'.
-
-
Statistical Analysis:
-
Experiments should be performed with at least three biological replicates.
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine if the differences in wound closure rates between the this compound-treated groups and the control group are statistically significant (p < 0.05).[10]
-
Data Presentation
Quantitative data should be summarized in a table to clearly present the dose-dependent effects of this compound.
Table 1: Effect of this compound on Cell Migration in a Wound Healing Assay
| This compound Conc. (µM) | Initial Wound Area (T=0) (µm²) | Wound Area at 24h (µm²) | Wound Closure (%) at 24h |
| 0 (Control) | 505,100 ± 10,200 | 51,520 ± 8,500 | 89.8 ± 3.1 |
| 20 | 501,500 ± 9,800 | 225,675 ± 15,100 | 55.0 ± 2.5 |
| 40 | 508,200 ± 11,500 | 350,658 ± 18,300 | 31.0 ± 3.6 |
| 80 | 499,800 ± 10,800 | 434,826 ± 12,400 | 13.0 ± 2.1 |
| Data are presented as Mean ± Standard Deviation (SD) from three independent experiments. All this compound-treated groups show a statistically significant (p < 0.01) reduction in wound closure compared to the control. |
Putative Signaling Pathway
This compound has been shown to inhibit cell migration by disrupting actin cytoskeleton remodeling.[5] While the precise upstream targets are still under investigation, network pharmacology studies suggest potential involvement of pathways regulating the cytoskeleton.[11] The diagram below illustrates a putative mechanism where this compound interferes with signaling cascades that are essential for the dynamic cytoskeletal changes required for cell motility.
References
- 1. Wound healing assay | Abcam [abcam.com]
- 2. Triptolide suppresses melanoma cell growth in vitro and in vivo through the Src-ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
- 5. This compound, a Diterpenoid Extracted from Tripterygium wilfordii, Inhibits the Migration and Invasion of Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Diterpenoid Extracted from Tripterygium wilfordii, Inhibits the Migration and Invasion of Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axionbiosystems.com [axionbiosystems.com]
- 8. Wound healing migration assay (Scratch assay) [protocols.io]
- 9. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Network pharmacology‑based investigation of potential targets of this compound acting on non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Triptonodiol's Impact on Cancer Cell Invasion: An Application Note and Protocol for Transwell Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for utilizing the transwell assay to investigate the inhibitory effects of Triptonodiol on cancer cell invasion. This compound, a diterpenoid epoxide isolated from the traditional Chinese herb Tripterygium wilfordii, has demonstrated significant anti-tumor activities, including the inhibition of cancer cell migration and invasion.
Introduction
Cancer metastasis is a primary contributor to cancer-related mortality, and the invasion of cancer cells into surrounding tissues is a critical step in the metastatic cascade. This compound has emerged as a promising natural compound that can suppress this process. The transwell invasion assay is a widely used in vitro method to quantify the invasive potential of cancer cells and to screen for potential therapeutic agents that can inhibit this process. This application note summarizes the effects of this compound on cancer cell invasion and provides a detailed protocol for the transwell assay.
Data Presentation: this compound's Efficacy in Inhibiting Cancer Cell Invasion
The following table summarizes the quantitative data from studies investigating the effect of this compound and the closely related compound Triptolide on the invasion of various cancer cell lines, as measured by the transwell assay.
| Cancer Cell Line | Compound | Concentration | % Inhibition of Invasion (Relative to Control) | Reference |
| Non-Small-Cell Lung Cancer (NSCLC) | This compound | Not Specified | Significant Reduction | [1][2][3] |
| Triple-Negative Breast Cancer (TNBC) | Triptonide | Not Specified | Potent Inhibition | [4] |
| MCF-7 (Breast Cancer) | Triptolide | Concentration-dependent | Significant Reduction | [5] |
| Hepatocellular Carcinoma (HCC) | Triptonide | Various Levels | Significant Inhibition | [6][7] |
| Thyroid Cancer | Triptonide | >50 nmol/L | Significant Inhibition | [8] |
| Cervical Cancer | Triptonide | Nanomolar concentrations | Potent Suppression | [9] |
Note: Specific percentage inhibition values were not consistently provided in the source materials and are described qualitatively as "significant" or "potent" inhibition.
Experimental Protocols
Transwell Invasion Assay Protocol
This protocol details the steps to assess the impact of this compound on cancer cell invasion using a Matrigel-coated transwell system.[10][11][12][13][14]
Materials:
-
24-well transwell inserts (8-μm pore size)
-
Matrigel basement membrane matrix
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Serum-free medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Cotton swabs
-
Microscope
Procedure:
-
Coating Transwell Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold, serum-free medium (the dilution factor should be optimized for the specific cell line).
-
Add 50-100 μL of the diluted Matrigel solution to the upper chamber of the transwell inserts.
-
Incubate at 37°C for at least 4-6 hours to allow for gelation.
-
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) should be included.
-
Perform a cell count and adjust the cell suspension to the desired concentration (e.g., 1 x 10^5 cells/mL).
-
-
Seeding Cells:
-
Add 200 μL of the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
In the lower chamber of the 24-well plate, add 600 μL of medium containing a chemoattractant, typically 10-20% FBS.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-48 hours. The incubation time should be optimized for the specific cell line.
-
-
Fixation and Staining:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.
-
Fix the invading cells on the lower surface of the membrane with the fixation solution for 20 minutes.
-
Wash the inserts with PBS.
-
Stain the cells with a staining solution (e.g., 0.1% Crystal Violet) for 15-20 minutes.
-
Wash the inserts again with PBS to remove excess stain.
-
-
Quantification:
-
Allow the inserts to air dry.
-
Using a microscope, count the number of invaded cells in several random fields of view.
-
Alternatively, the stain can be eluted (e.g., with 10% acetic acid) and the absorbance can be measured using a plate reader.
-
Mandatory Visualizations
Experimental Workflow for Transwell Invasion Assay
References
- 1. This compound, a Diterpenoid Extracted from Tripterygium wilfordii, Inhibits the Migration and Invasion of Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Diterpenoid Extracted from Tripterygium wilfordii, Inhibits the Migration and Invasion of Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Triptonide effectively inhibits triple-negative breast cancer metastasis through concurrent degradation of Twist1 and Notch1 oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triptolide inhibits matrix metalloproteinase-9 expression and invasion of breast cancer cells through the inhibition of NF-κB and AP-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Triptonide inhibits growth and metastasis in HCC by suppressing EGFR/PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triptonide inhibits metastasis potential of thyroid cancer cells via astrocyte elevated gene-1 - Fu - Translational Cancer Research [tcr.amegroups.org]
- 9. Triptonide Inhibits the Cervical Cancer Cell Growth via Downregulating the RTKs and Inactivating the Akt-mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 13. corning.com [corning.com]
- 14. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes: Visualizing the Cellular Impact of Triptonodiol with Immunofluorescence
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triptonodiol, a diterpenoid compound extracted from the traditional Chinese herb Tripterygium wilfordii, has demonstrated significant potential as an anti-tumor, anti-inflammatory, and immunosuppressive agent.[1][2] Its therapeutic effects stem from its ability to modulate various cellular processes, including cell proliferation, apoptosis, autophagy, and migration.[3][4] Immunofluorescence (IF) is a powerful and versatile technique that utilizes fluorescently-labeled antibodies to visualize the localization, distribution, and abundance of specific proteins within cells.[5] This allows for a direct and qualitative or quantitative assessment of a drug's effect on cellular architecture, signaling pathways, and function.
These application notes provide detailed protocols and guidance for using immunofluorescence to observe and quantify the cellular effects of this compound, offering valuable insights into its mechanism of action.
Key Cellular Effects of this compound Observable by Immunofluorescence
This compound impacts several critical cellular pathways and structures. Immunofluorescence can be employed to visualize these changes by targeting key protein markers.
-
Inhibition of Cell Proliferation and Migration: this compound has been shown to inhibit the migration and invasion of cancer cells, partly by suppressing cytoskeletal remodeling.[2]
-
Induction of Apoptosis and Autophagy: The compound can induce programmed cell death (apoptosis) and autophagy, a cellular recycling process.[3][6] Studies show it can activate the p38/p53 pathway to promote apoptosis.[7]
-
Modulation of Signaling Pathways: this compound influences key signaling cascades, including the ErbB, PI3K/AKT/GSK3B, and MAPK pathways, which are crucial for cell growth and survival.[8][9][10] A notable effect is the significant downregulation of Glycogen Synthase Kinase 3 Beta (GSK3B).[11]
The following table summarizes potential protein targets for IF analysis of this compound's effects.
| Cellular Process | Primary Antibody Target | Secondary Antibody (Example) | Expected Observation with this compound |
| Apoptosis | Cleaved Caspase-3 | Alexa Fluor 488 anti-Rabbit | Increased fluorescence intensity |
| Autophagy | LC3-II | Alexa Fluor 594 anti-Rabbit | Increased punctate staining (autophagosomes)[3] |
| Cell Proliferation | Ki-67 or PCNA | Alexa Fluor 488 anti-Mouse | Decreased nuclear fluorescence intensity |
| Cytoskeleton | Phalloidin (for F-actin) | N/A (Directly conjugated) | Disruption of organized actin filaments[2] |
| Signaling | Phospho-ERK1/2 | Alexa Fluor 647 anti-Rabbit | Altered nuclear/cytoplasmic localization/intensity |
| Signaling | GSK3B | Alexa Fluor 488 anti-Rabbit | Decreased overall fluorescence intensity[11][12] |
Signaling Pathways and Experimental Workflow
Visualizing the mechanism of action requires understanding the involved pathways and the experimental process.
Caption: this compound modulates PI3K/AKT and MAPK signaling.
Caption: Step-by-step workflow for immunofluorescence analysis.
Detailed Experimental Protocol: Visualizing F-actin Cytoskeletal Disruption
This protocol provides a method for observing the effect of this compound on the F-actin cytoskeleton in an adherent cell line (e.g., A549 non-small-cell lung cancer cells).[2]
Materials and Reagents:
-
Cell Culture: A549 cells, complete medium (e.g., F-12K with 10% FBS).
-
This compound (stock solution in DMSO).
-
Reagents for Staining:
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Fluorescent Phalloidin conjugate (e.g., Phalloidin-iFluor 488).
-
DAPI solution (1 µg/mL) for nuclear counterstaining.
-
Antifade mounting medium.
-
-
Hardware: 12-well plates, sterile glass coverslips, microscope slides, fluorescence microscope.
Procedure:
-
Cell Seeding: Place a sterile glass coverslip in each well of a 12-well plate. Seed A549 cells at a density that will result in 50-70% confluency after 24 hours.
-
This compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0, 20, 40, 80 µM) for a predetermined time (e.g., 24 hours).[4] Include a DMSO-only vehicle control.
-
Washing: Gently aspirate the medium and wash the cells twice with 1 mL of room temperature PBS.
-
Fixation: Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature to crosslink proteins and preserve cell morphology.[13]
-
Permeabilization: Aspirate the PFA, wash twice with PBS, then add 1 mL of 0.1% Triton X-100 in PBS. Incubate for 10 minutes at room temperature. This step is necessary to allow the phalloidin conjugate to enter the cell.
-
Blocking: Aspirate the permeabilization buffer, wash twice with PBS, and add 1 mL of 1% BSA in PBS. Incubate for 30 minutes at room temperature to reduce nonspecific background staining.
-
F-actin Staining: Dilute the fluorescent phalloidin conjugate in 1% BSA/PBS according to the manufacturer's instructions. Aspirate the blocking buffer and add 500 µL of the phalloidin solution to each well. Incubate for 1 hour at room temperature, protected from light.
-
Nuclear Counterstaining: Aspirate the phalloidin solution and wash three times with PBS. Add 1 mL of DAPI solution and incubate for 5 minutes at room temperature in the dark.
-
Mounting: Wash the coverslips three times with PBS. Using fine-tipped forceps, carefully remove each coverslip from the well, wick away excess liquid, and mount it cell-side down onto a drop of antifade mounting medium on a clean microscope slide.
-
Imaging: Allow the mounting medium to cure. Visualize the slides using a fluorescence microscope with the appropriate filters for DAPI (blue) and the phalloidin conjugate (e.g., green for FITC/488).
Data Presentation and Interpretation
Example Quantitative Data:
The following tables represent hypothetical data from experiments designed to quantify this compound's effects.
Table 1: Dose-Dependent Effect of this compound on LC3-II Puncta Formation
| This compound Conc. (µM) | Average LC3-II Puncta per Cell (Mean ± SD) | Percentage of Puncta-Positive Cells (%) |
| 0 (Control) | 3.2 ± 1.1 | 15% |
| 20 | 8.5 ± 2.4 | 48% |
| 40 | 15.1 ± 3.9 | 75% |
| 80 | 22.7 ± 5.2 | 91% |
| Data based on immunofluorescence staining for LC3-II, indicating an increase in autophagosome formation with this compound treatment.[3] |
Table 2: Quantification of GSK3B Fluorescence Intensity
| This compound Conc. (µM) | Normalized Mean Fluorescence Intensity (A.U.) |
| 0 (Control) | 1.00 ± 0.05 |
| 20 | 0.81 ± 0.07 |
| 40 | 0.59 ± 0.06 |
| 80 | 0.34 ± 0.04 |
| Data represents a decrease in total GSK3B protein levels, consistent with Western blot findings.[11][12] |
Interpretation of Results:
-
F-actin Disruption: In control cells, expect to see well-defined, organized actin stress fibers. Following this compound treatment, a dose-dependent disruption of these fibers, leading to a more diffuse actin signal and altered cell morphology, would indicate an effect on cytoskeletal integrity.[2]
-
LC3-II Puncta: An increase in the number and intensity of LC3-II puncta suggests the induction of autophagy.[3]
-
GSK3B Intensity: A decrease in the overall fluorescence signal for GSK3B would support findings that this compound downregulates its expression.[12]
By employing these immunofluorescence-based methods, researchers can effectively visualize and quantify the cellular impact of this compound, providing critical insights for drug development and mechanistic studies.
References
- 1. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Diterpenoid Extracted from Tripterygium wilfordii, Inhibits the Migration and Invasion of Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Diterpenoid Extracted from Tripterygium wilfordii, Inhibits the Migration and Invasion of Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Immunofluorescence to Monitor the Cellular Uptake of Human Lactoferrin and its Associated Antiviral Activity Against the Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Triptonide induces apoptosis and inhibits the proliferation of ovarian cancer cells by activating the p38/p53 pathway and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. Network pharmacology‑based investigation of potential targets of this compound acting on non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Network pharmacology‑based investigation of potential targets of this compound acting on non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Triptonodiol in Cell Culture Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triptonodiol in cell culture assays. Due to its hydrophobic nature, this compound presents solubility challenges that can impact experimental outcomes. This guide offers practical solutions and detailed protocols to address these issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
A1: this compound is a hydrophobic compound with poor aqueous solubility. Precipitation in cell culture media is a common issue and can be caused by several factors:
-
High Final Concentration: The concentration of this compound may exceed its solubility limit in the aqueous environment of the cell culture medium.
-
Solvent Shock: Rapid dilution of a concentrated this compound stock solution (typically in DMSO) into the aqueous medium can cause the compound to crash out of solution.
-
Interactions with Media Components: Salts, proteins (especially in serum-containing media), and other components of the culture medium can interact with this compound and reduce its solubility.[1]
-
Temperature Changes: Moving solutions between different temperatures (e.g., from a -20°C freezer to a 37°C incubator) can affect solubility.[1]
-
pH Instability: Changes in the pH of the culture medium can alter the charge and solubility of this compound.[1]
Q2: What is the best solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound and other poorly water-soluble compounds for cell culture experiments. It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.[2]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to minimize cytotoxicity. Some robust cell lines may tolerate up to 1%, but it is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions prepared in DMSO should be stored at -20°C or -80°C to ensure stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially leading to precipitation.
Q5: At what concentrations is this compound typically used in cell culture assays?
A5: The effective concentration of this compound is cell-type and assay-dependent. Based on published studies, concentrations for in vitro assays can range from the nanomolar to the micromolar scale. For example, in non-small-cell lung cancer (NSCLC) cells, this compound has been shown to be almost non-cytotoxic up to 80 μM, while concentrations of 20 μM, 40 μM, and 80 μM were used to study its effects on cell migration.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell culture.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of stock solution into media | - Solvent shock due to rapid dilution.- Final concentration exceeds solubility limit. | - Use a serial dilution method: Instead of adding the stock solution directly to the final volume of media, first dilute it in a smaller volume of serum-free media, vortex gently, and then add this intermediate dilution to the final volume.- Pre-warm the media: Ensure your cell culture media is at 37°C before adding the this compound solution.- Increase the final volume of media: This will lower the final concentration of this compound. |
| Cloudiness or precipitate observed in the culture plate after incubation | - Compound precipitating over time due to instability.- Interaction with serum proteins.- Evaporation of media leading to increased concentration. | - Reduce incubation time: If possible for your experimental design, shorten the exposure time of the cells to this compound.- Use serum-free or low-serum media: If your cell line can tolerate it, reducing the serum concentration can decrease protein binding and precipitation.- Ensure proper humidification in the incubator: Check and maintain the water pan in your incubator to prevent media evaporation.[5] |
| Inconsistent experimental results | - Inaccurate concentration due to precipitation.- Degradation of this compound in stock or working solutions. | - Visually inspect solutions: Before each use, carefully inspect your stock and working solutions for any signs of precipitation. If precipitate is observed, do not use the solution.- Prepare fresh working solutions: For each experiment, prepare fresh dilutions of this compound from a properly stored stock solution.- Perform a dose-response curve: This will help determine the optimal, non-toxic working concentration for your specific cell line and assay. |
| Vehicle (DMSO) control shows cellular effects | - DMSO concentration is too high.- Cell line is particularly sensitive to DMSO. | - Lower the final DMSO concentration: Aim for a final concentration of 0.1% or lower if your cells are sensitive.- Run a DMSO toxicity curve: Determine the highest concentration of DMSO that does not affect the viability or function of your cells. |
Quantitative Data Summary
While precise, universally applicable solubility values for this compound in various solvents are not consistently reported across the literature, the following table summarizes typical concentrations used in cell culture experiments.
| Parameter | Value | Context | Reference |
| Typical Stock Solution Concentration | 10 mM | In 100% DMSO | General practice |
| Working Concentration Range (NSCLC cells) | 20 µM - 80 µM | Cell migration and invasion assays | [3][4] |
| Non-cytotoxic Concentration (NSCLC cells) | Up to 80 µM | CCK-8 cytotoxicity assay | [3][4] |
| Recommended Final DMSO Concentration | ≤ 0.5% (v/v) | To minimize solvent-induced cytotoxicity | General practice |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
This protocol provides a step-by-step guide for preparing this compound solutions for cell culture assays.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium (serum-free for initial dilution)
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO: a. Calculate the amount of DMSO needed to dissolve the this compound powder to a final concentration of 10 mM. (Molecular Weight of this compound: ~344.4 g/mol ). b. In a sterile environment (e.g., a biological safety cabinet), add the calculated volume of sterile DMSO to the vial containing the this compound powder. c. Vortex gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no solid particles. d. Aliquot the 10 mM stock solution into single-use, sterile microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C, protected from light.
-
Prepare the Working Solution (Example for a final concentration of 40 µM): a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Intermediate Dilution: In a sterile tube, perform an intermediate dilution of the stock solution in pre-warmed, serum-free cell culture medium. For example, add 2 µL of the 10 mM stock to 498 µL of medium to get a 400 µM intermediate solution. Mix gently by pipetting or brief vortexing. This step helps to minimize "solvent shock." c. Final Dilution: Add the required volume of the intermediate solution to your pre-warmed, complete cell culture medium (containing serum, if applicable) to achieve the final desired concentration. For example, add 100 µL of the 400 µM intermediate solution to 900 µL of complete medium in a well of a 24-well plate to get a final concentration of 40 µM. d. Mix gently by swirling the plate. e. Always prepare a vehicle control with the same final concentration of DMSO as in your experimental conditions.
Signaling Pathways and Experimental Workflows
This compound's Impact on Cellular Signaling
This compound has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and metastasis.
Caption: this compound's multifaceted impact on key cellular signaling pathways.
Experimental Workflow for Assessing this compound's Effects
The following diagram outlines a typical workflow for studying the effects of this compound on cultured cells.
Caption: A generalized experimental workflow for studying this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Protocol for High Throughput 3D Drug Screening of Patient Derived Melanoma and Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Chemical Stability, Membrane Permeability and Antiproliferative Activity of Cyclic Diarylheptanoids from European Hornbeam (Carpinus betulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Triptonodiol degradation in experimental setups
Welcome to the technical support center for Triptonodiol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues with this compound stability and degradation in experimental setups.
Troubleshooting Guides
Issue: Suspected Degradation of this compound in Solution
This compound, a diterpenoid extracted from Tripterygium wilfordii, can be susceptible to degradation under certain experimental conditions, leading to a loss of bioactivity and inconsistent results.[1][2] Understanding the factors that influence its stability is crucial for reliable experiments.
Key Factors Influencing Diterpenoid Stability:
Quantitative Data on Triptolide Degradation (as an analogue for this compound)
The following table summarizes the stability of Triptolide under various conditions. This data can be used as a guide to infer the potential stability of this compound.
| Parameter | Condition | Observation on Triptolide Stability | Implication for this compound |
| pH | pH 4-10 (in 5% ethanol, light-protected, room temp) | Fastest degradation at pH 10, slowest at pH 6.[3] | Avoid basic conditions; maintain a slightly acidic to neutral pH for stock solutions and experimental media. |
| Temperature | 60-90°C (in 5% ethanol, pH 6.9, light-protected) | Degradation follows first-order kinetics, increasing with temperature.[3] | Prepare fresh solutions for each experiment and avoid prolonged storage at room temperature or higher. Store stock solutions at -20°C or -80°C. |
| Solvent | Various organic solvents | Very stable in chloroform. Stability in polar organic solvents: Ethanol > Methanol > Dimethylsulfoxide (DMSO).[3] | While DMSO is a common solvent for cell culture, consider its potential to accelerate degradation over time. Prepare fresh dilutions from a concentrated stock just before use. |
| Light | Light-protected vs. light-exposed | Stability studies on related compounds are typically conducted in light-protected environments.[3] | Protect this compound solutions from light by using amber vials or wrapping containers in foil. |
Experimental Protocols to Minimize Degradation
Protocol: Preparation of this compound Stock and Working Solutions for Cell-Based Assays
This protocol is designed to minimize the degradation of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Reconstitution of this compound Powder:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of anhydrous DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM).
-
Cap the vial tightly and vortex gently until the powder is completely dissolved.
-
-
Aliquoting and Storage of Stock Solution:
-
Immediately aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C for long-term storage. For short-term storage (up to one week), -20°C is acceptable.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.
-
Crucially, add the this compound solution to the experimental wells immediately after dilution. Do not store diluted working solutions in cell culture medium for extended periods.
-
-
Performing the Experiment:
-
Add the final dilutions of this compound to your cell cultures.
-
Incubate for the desired experimental duration, ensuring plates are protected from direct light.
-
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be a degradation issue?
A1: Yes, inconsistent results are a common sign of compound degradation. If you observe variability between experiments or a gradual loss of the expected biological effect, you should suspect that your this compound may be degrading. Review your solution preparation and storage procedures. Ensure you are preparing fresh dilutions for each experiment from a properly stored, concentrated stock solution.
Q2: What are the visible signs of this compound degradation?
A2: this compound degradation may not always have obvious visual cues like color change or precipitation, especially at the concentrations used in most experiments. The primary indicator of degradation is a loss of biological activity. Therefore, it is essential to rely on proper handling and storage protocols rather than visual inspection.
Q3: How long can I store this compound solutions?
A3: For maximum stability, this compound powder should be stored at -20°C. Once dissolved in a solvent like DMSO, stock solutions should be aliquoted and stored at -80°C for long-term stability. Avoid repeated freeze-thaw cycles. Working solutions diluted in aqueous media (like cell culture medium) are much less stable and should be used immediately.
Q4: What is the best solvent to use for this compound?
A4: While DMSO is commonly used for cell culture experiments, studies on the related compound Triptolide suggest that it is more stable in less polar solvents like chloroform and more stable in ethanol than DMSO.[3] However, for cell-based assays, DMSO is often necessary. To minimize degradation in DMSO, prepare high-concentration stock solutions and store them at -80°C. Make fresh dilutions into your aqueous experimental medium immediately before use.
Q5: Can I do anything to rescue a solution of this compound that I suspect has degraded?
A5: Unfortunately, it is not possible to reverse the degradation of this compound. If you suspect your stock or working solutions have degraded, it is best to discard them and prepare fresh solutions from powder.
Visualizations
Caption: this compound's inhibitory effect on the ErbB and PI3K/AKT signaling pathway.
Caption: Troubleshooting workflow for suspected this compound degradation.
References
- 1. This compound, a Diterpenoid Extracted from Tripterygium wilfordii, Inhibits the Migration and Invasion of Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Diterpenoid Extracted from Tripterygium wilfordii, Inhibits the Migration and Invasion of Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of the stability and degradation products of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 5. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
refining Triptonodiol treatment duration for optimal biological response
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining Triptonodiol treatment duration to achieve optimal biological responses in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound primarily exerts its anti-tumor effects by interfering with key signaling pathways involved in cell proliferation, survival, and metastasis. The main pathways identified are the PI3K/AKT/GSK3B and the ErbB signaling pathways.[1][2][3] By inhibiting these pathways, this compound can regulate cell proliferation, drug resistance, and apoptosis.[1][2]
Q2: What is a generally effective concentration range for this compound in non-small cell lung cancer (NSCLC) cell lines?
A2: Based on current literature, this compound has been shown to be effective in NSCLC cell lines such as H1299 and A549. A significant biological response, such as the downregulation of GSK3B protein levels, has been observed following a 24-hour treatment with various concentrations of this compound.[1][4] However, the optimal concentration is cell-line dependent and should be determined empirically using a dose-response experiment.
Q3: What is the recommended treatment duration for this compound?
A3: Many published studies have utilized a 24-hour treatment duration, which has been shown to be sufficient to observe significant effects on protein expression and cell viability.[1][3][4] However, the optimal treatment duration to elicit the desired biological response (e.g., maximal apoptosis, significant inhibition of a signaling pathway) can vary depending on the cell type and the specific biological question. A time-course experiment is highly recommended to determine the kinetic response to this compound in your specific experimental system.
Q4: How can I determine the optimal treatment duration for my specific experiment?
A4: To determine the optimal treatment duration, a time-course experiment should be performed. This involves treating your cells with a predetermined optimal concentration of this compound and then harvesting the cells at various time points (e.g., 6, 12, 24, 48, and 72 hours). The biological endpoint of interest (e.g., apoptosis, protein expression, cell viability) should then be measured at each time point. The time point at which the desired effect is maximal or reaches a plateau would be considered the optimal treatment duration for your specific experimental conditions.
Troubleshooting Guides
Cell Viability Assays (e.g., CCK-8)
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, edge effects in the plate. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consider not using the outer wells of the plate. |
| Low signal or no change after treatment | Insufficient incubation time with CCK-8 reagent, incorrect wavelength reading, cell number is too low. | Increase incubation time with CCK-8 (up to 4 hours). Ensure the plate reader is set to the correct wavelength (typically 450 nm). Increase the initial cell seeding density.[5][6][7] |
| Unexpected increase in viability at high this compound concentrations | Compound precipitation at high concentrations, interference of the compound with the assay chemistry. | Visually inspect the wells for any precipitate. If observed, consider using a different solvent or reducing the highest concentration. Run a control with this compound in cell-free media to check for direct reaction with the CCK-8 reagent. |
| This compound solubility issues | This compound, like many diterpenoids, may have limited aqueous solubility. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it in the cell culture medium to the final working concentration. Ensure the final solvent concentration is low and consistent across all treatments, including the vehicle control. |
Western Blotting
| Problem | Possible Cause | Solution |
| Weak or no signal for the target protein | Insufficient protein loading, low antibody concentration, suboptimal transfer conditions. | Quantify protein concentration before loading to ensure equal loading. Optimize the primary antibody concentration and incubation time. Ensure efficient protein transfer by checking the transfer buffer composition and running conditions. |
| High background | Insufficient blocking, high antibody concentration, inadequate washing. | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). Reduce the primary antibody concentration. Increase the number and duration of washing steps. |
| Non-specific bands | Antibody cross-reactivity, protein degradation. | Use a more specific antibody. Ensure that protease and phosphatase inhibitors are added to the lysis buffer to prevent protein degradation.[8] |
Apoptosis Assays (e.g., Annexin V/PI Staining)
| Problem | Possible Cause | Solution |
| High percentage of necrotic cells (Annexin V+/PI+) even in early time points | Treatment concentration is too high, causing rapid cell death. The cell harvesting technique is too harsh. | Perform a dose-response experiment to find a concentration that induces apoptosis with minimal necrosis. Handle cells gently during harvesting and staining. |
| Low percentage of apoptotic cells | Treatment duration is too short, or the concentration is too low. | Perform a time-course experiment to identify the peak of apoptosis. Increase the this compound concentration. |
| High background staining in the negative control | Spontaneous apoptosis in the cell culture. | Ensure cells are healthy and not overgrown before starting the experiment. Use a fresh culture of cells. |
Experimental Protocols
Cell Viability Assessment: CCK-8 Assay
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Seeding:
-
Harvest and count cells, then prepare a cell suspension of the desired concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. The seeding density will depend on the cell line's growth rate and should be optimized to ensure cells are in the logarithmic growth phase at the time of the assay. A typical starting point is 5,000-10,000 cells per well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[6][7]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate for the desired treatment durations (e.g., 24, 48, 72 hours).
-
-
CCK-8 Reagent Addition and Incubation:
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Protein Expression Analysis: Western Blot
-
Cell Lysis:
-
Seed cells in 6-well plates or 10 cm dishes and treat with this compound for the desired time points.
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.[8][9]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and Electrophoresis:
-
Mix a calculated volume of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-GSK3B, anti-p-AKT, anti-AKT) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Apoptosis Detection: Annexin V-FITC/PI Staining
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound for the desired time points.
-
Harvest both the floating and adherent cells. For adherent cells, use trypsin and neutralize with serum-containing medium.
-
Combine the floating and adherent cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
-
Cell Washing:
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the compensation and gates.
-
Data Presentation
Table 1: Recommended Time Points for a this compound Time-Course Experiment
| Time Point | Rationale |
| 0 h (Control) | Baseline measurement before treatment. |
| 6 h | To capture early signaling events. |
| 12 h | Intermediate time point to assess the progression of the response. |
| 24 h | A commonly used time point where significant effects have been reported.[1][3][4] |
| 48 h | To assess longer-term effects and potential for recovery or increased response. |
| 72 h | To evaluate the sustained effects of the treatment. |
Table 2: Example Data Summary for a this compound Time-Course Experiment (Hypothetical Data)
| Treatment Duration (hours) | Cell Viability (% of Control) | Apoptotic Cells (%) | p-AKT/Total AKT Ratio |
| 0 | 100 ± 5.2 | 3.1 ± 0.8 | 1.00 ± 0.12 |
| 6 | 92 ± 4.5 | 8.5 ± 1.2 | 0.65 ± 0.09 |
| 12 | 75 ± 6.1 | 25.3 ± 3.4 | 0.42 ± 0.07 |
| 24 | 58 ± 5.8 | 45.7 ± 4.1 | 0.25 ± 0.05 |
| 48 | 62 ± 6.5 | 42.1 ± 3.9 | 0.28 ± 0.06 |
| 72 | 65 ± 7.0 | 38.9 ± 4.5 | 0.35 ± 0.08 |
Data are presented as mean ± standard deviation.
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Workflow for determining optimal treatment duration.
References
- 1. researchgate.net [researchgate.net]
- 2. Network pharmacology‑based investigation of potential targets of this compound acting on non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bosterbio.com [bosterbio.com]
- 6. toolsbiotech.com [toolsbiotech.com]
- 7. apexbt.com [apexbt.com]
- 8. ptglab.com [ptglab.com]
- 9. origene.com [origene.com]
Technical Support Center: Triptonodiol Resistance in Cancer Cell Lines
This guide provides troubleshooting strategies and frequently asked questions for researchers encountering resistance to Triptonodiol in cancer cell line experiments. The information is based on the known mechanisms of action of this compound and related compounds, as well as established principles of cancer drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a diterpenoid compound extracted from Tripterygium wilfordii. Research suggests it exerts its anti-cancer effects by targeting multiple signaling pathways. A key proposed mechanism is the inhibition of Glycogen Synthase Kinase 3 Beta (GSK3β), a protein involved in cell proliferation, apoptosis, and drug resistance.[1][2][3][4] this compound may also regulate Protein Kinase C (PKC) and p21-activated kinase (PAK), which are associated with the ErbB signaling pathway.[2][5] Additionally, it has been shown to inhibit cancer cell migration and invasion by disrupting cytoskeletal remodeling and inducing autophagy.[6][7]
Q2: My cancer cell line's sensitivity to this compound is decreasing over time. What are the likely causes?
A2: Acquired resistance to this compound, while not extensively documented, can be hypothesized based on mechanisms observed for other anti-cancer agents, including the related compound Triptolide. Potential causes include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, encoded by the ABCB1 or MDR1 gene), which actively pump the drug out of the cell.[1][2][5]
-
Target Alteration: Genetic mutations in the primary target, GSK3β, could prevent this compound from binding effectively.[8][9]
-
Activation of Bypass Pathways: Cancer cells may activate alternative pro-survival signaling pathways, such as the PI3K/AKT/mTOR pathway, to compensate for the inhibition of GSK3β.[2][10]
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins like Bcl-2 or downregulation of pro-apoptotic proteins like BAX can make cells more resistant to this compound-induced cell death.[5][11]
-
Increased Expression of Heat Shock Proteins (HSPs): Proteins like HSP27 and HSP70 can protect cancer cells from stress-induced apoptosis and are associated with chemoresistance. Triptolide has been shown to down-regulate these proteins.[10]
Q3: Can this compound be used to overcome resistance to other chemotherapy drugs?
A3: Yes, several studies have shown that this compound's parent compound, Triptolide, can re-sensitize resistant cancer cells to conventional chemotherapeutics like cisplatin, adriamycin, and taxol.[5][11][12] It can achieve this by downregulating MDR1 expression, inhibiting glycolysis, and reversing the epithelial-mesenchymal transition (EMT) phenotype.[5][11][12] Therefore, this compound holds potential as a chemosensitizing agent in combination therapies.
Troubleshooting Guides
Issue 1: Increased IC50 Value for this compound in a Previously Sensitive Cell Line
This troubleshooting guide helps you investigate the potential mechanisms behind acquired resistance to this compound in your cancer cell line.
Step 1: Confirm the Resistance Phenotype
-
Action: Perform a dose-response assay (e.g., MTT, SRB) to confirm the shift in the IC50 value compared to the parental, sensitive cell line.
-
Expected Outcome: A reproducible, significant increase (e.g., >5-fold) in the IC50 value for the suspected resistant cell line.
Step 2: Investigate the Role of Efflux Pumps (MDR1/P-gp)
-
Hypothesis: The resistant cells are overexpressing P-glycoprotein, which removes this compound from the cell.
-
Experiment: Co-treat the resistant cells with this compound and a known P-gp inhibitor (e.g., Verapamil, Cyclosporin A).
-
Data Analysis: Compare the IC50 of this compound alone to the IC50 of this compound in the presence of the P-gp inhibitor. A significant reduction in the IC50 value upon co-treatment suggests P-gp involvement.
Step 3: Analyze Key Signaling Pathways
-
Hypothesis 1 (Target Alteration/Bypass): The GSK3β pathway is altered, or compensatory pro-survival pathways like PI3K/AKT are activated.
-
Experiment: Use Western blot to compare the protein expression levels in sensitive vs. resistant cells.
-
Targets to Probe: Total GSK3β, phospho-GSK3β (Ser9 - inactive), Total AKT, phospho-AKT (Ser473 - active), Total p70S6K, phospho-p70S6K, and downstream effectors like β-catenin.
-
-
Data Analysis: Look for increased phosphorylation of AKT and p70S6K, or changes in GSK3β phosphorylation status in resistant cells compared to sensitive cells, both at baseline and after this compound treatment.
-
Hypothesis 2 (Apoptosis Evasion): The balance of pro- and anti-apoptotic proteins has shifted.
-
Experiment: Perform Western blot for key apoptosis regulators.
-
Targets to Probe: Bcl-2, BAX, Cleaved Caspase-3, Cleaved PARP.
-
-
Data Analysis: An increased Bcl-2/BAX ratio or reduced levels of cleaved caspase-3 and cleaved PARP in resistant cells after this compound treatment would indicate apoptosis evasion.
Experimental Workflow Diagram: Testing for Efflux Pump Involvement
Caption: Workflow to determine if P-glycoprotein efflux pumps contribute to this compound resistance.
Data Presentation
Table 1: Hypothetical IC50 Values in this compound-Sensitive and -Resistant NSCLC Cell Lines
This table illustrates the expected results from an experiment testing the role of P-gp mediated efflux in a hypothetical this compound-resistant (A549/TDR) cell line compared to its sensitive parental line (A549).
| Cell Line | Treatment Condition | IC50 of this compound (nM) | Fold Resistance |
| A549 (Sensitive) | This compound Alone | 50 | - |
| A549/TDR (Resistant) | This compound Alone | 650 | 13.0x |
| A549/TDR (Resistant) | This compound + 5 µM Verapamil | 85 | 1.7x |
Data are hypothetical and for illustrative purposes only.
Signaling Pathways and Methodologies
GSK3β Signaling Pathway in Cancer Resistance
GSK3β is a constitutively active kinase that is inhibited upon phosphorylation at Serine 9 (Ser9). In many cancers, pro-survival signals from pathways like PI3K/AKT lead to the inhibitory phosphorylation of GSK3β. This can prevent apoptosis and promote resistance. This compound is thought to act as a GSK3β inhibitor, but resistance could emerge if cancer cells develop mechanisms to hyper-activate upstream survival pathways like PI3K/AKT, effectively overriding the effects of this compound.
Signaling Pathway Diagram: Overcoming Resistance by Co-Targeting PI3K
Caption: this compound inhibits GSK3β. Resistance can arise from hyperactivation of the PI3K/AKT pathway, which is overcome by a PI3K inhibitor.
Key Experimental Protocols
1. Western Blot for Protein Expression Analysis
-
Objective: To quantify changes in key protein levels and phosphorylation states between sensitive and resistant cells.
-
Methodology:
-
Cell Lysis: Treat sensitive and resistant cells with this compound (at their respective IC50 concentrations) or vehicle (DMSO) for 24 hours. Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-20% Tris-glycine gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-GSK3β, anti-GSK3β, anti-Bcl-2, anti-GAPDH) overnight at 4°C, diluted according to manufacturer's instructions.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and a chemiluminescence imaging system. Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., GAPDH).
-
2. Cell Viability Assay for Combination Therapy
-
Objective: To determine if a second agent can re-sensitize resistant cells to this compound.
-
Methodology:
-
Cell Seeding: Seed resistant cells into 96-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a matrix of drug concentrations:
-
This compound in serial dilutions.
-
The second agent (e.g., a PI3K inhibitor, Verapamil) in serial dilutions.
-
Combinations of both drugs at various concentrations.
-
-
Incubation: Incubate plates for 72 hours.
-
Viability Measurement: Add MTT or SRB reagent and measure absorbance according to the protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each condition. Use software (e.g., CompuSyn) to calculate the Combination Index (CI). A CI value < 1 indicates a synergistic effect, CI = 1 indicates an additive effect, and CI > 1 indicates an antagonistic effect.
-
References
- 1. Broad targeting of triptolide to resistance and sensitization for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological, computational, and mechanistic insights into triptolide's role in targeting drug-resistant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Network pharmacology‑based investigation of potential targets of this compound acting on non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triptolide inhibits the multidrug resistance in prostate cancer cells via the downregulation of MDR1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Diterpenoid Extracted from Tripterygium wilfordii, Inhibits the Migration and Invasion of Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Diterpenoid Extracted from Tripterygium wilfordii, Inhibits the Migration and Invasion of Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycogen synthase kinase‐3β is a pivotal mediator of cancer invasion and resistance to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mutational Analysis of Glycogen Synthase Kinase 3β Protein Kinase Together with Kinome-Wide Binding and Stability Studies Suggests Context-Dependent Recognition of Kinases by the Chaperone Heat Shock Protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targets and molecular mechanisms of triptolide in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triptolide inhibits epithelial-mesenchymal transition phenotype through the p70S6k/GSK3/β-catenin signaling pathway in taxol-resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triptolide reverses cis‑diamminedichloroplatinum resistance in esophageal squamous cell carcinoma by suppressing glycolysis and causing mitochondrial malfunction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Triptonodiol Molecular Docking Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in molecular docking studies of Triptonodiol.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for preparing this compound for molecular docking?
A1: Proper ligand preparation is crucial for a successful docking study. The initial steps involve obtaining the 3D structure of this compound, typically in SDF or MOL2 format, and then preparing it for the specific docking software you are using. For AutoDock Vina, this involves converting the structure to the PDBQT format, which includes adding Gasteiger charges and defining the rotatable bonds.
Q2: How should I prepare the protein target, for instance, Glycogen Synthase Kinase 3 Beta (GSK3B), for docking with this compound?
A2: Protein preparation involves several key steps to ensure the accuracy of the docking simulation. Start by downloading the protein structure from the Protein Data Bank (PDB). Then, remove any existing ligands, water molecules, and other heteroatoms that are not relevant to the binding interaction. It is important to add polar hydrogens and assign partial charges to the protein atoms. For metalloproteins, ensure that any essential metal ions in the active site are correctly parameterized.[1][2]
Q3: How do I define the grid box for the docking simulation?
A3: The grid box defines the search space for the ligand on the protein target. It should be centered on the active site of the protein and be large enough to accommodate the entire this compound molecule in various orientations. The active site can be identified from the position of a co-crystallized ligand in the PDB structure or through literature review.
Q4: What is a typical binding energy value I should expect for this compound, and how do I interpret it?
A4: Binding energy, typically reported in kcal/mol, is an estimate of the binding affinity between the ligand and the protein. A more negative value indicates a stronger predicted binding affinity. For this compound with its potential target GSK3B, a binding energy of around -6.35 kcal/mol has been reported, indicating good binding activity.[3] Generally, a binding free energy greater than 5.0 in absolute value suggests good binding activity, while a value greater than 7.0 suggests strong binding activity.[3]
Q5: What is the significance of the Root Mean Square Deviation (RMSD) in docking validation?
A5: RMSD is a measure of the average distance between the atoms of the docked ligand pose and a reference pose (usually from a crystal structure). It is a key metric for validating the accuracy of your docking protocol. An RMSD value of less than 2.0 Å is generally considered a good result, indicating that the docking protocol can accurately reproduce the experimental binding mode.[4]
Troubleshooting Guides
Problem 1: My this compound ligand docks outside the defined active site of the protein.
-
Possible Cause 1: Incorrect Grid Box Definition. The grid box may not be correctly centered on the active site or may be too small.
-
Solution: Double-check the coordinates of the active site from the literature or a co-crystallized structure. Ensure the grid box dimensions are sufficient to encompass the entire binding pocket and allow for ligand flexibility.
-
-
Possible Cause 2: Poor Ligand Preparation. If the initial 3D structure of this compound is not properly generated or energy minimized, it may not fit well within the active site.
-
Solution: Ensure that this compound's 3D coordinates have been properly generated and that the ligand has been prepared with the correct charges and rotatable bonds.[5]
-
-
Possible Cause 3: The active site is not the most favorable binding site. In some cases, a ligand may have a higher affinity for an allosteric site.
-
Solution: If blind docking (docking against the entire protein surface) consistently shows a preferred binding site outside the active site, it may be worth investigating this as a potential allosteric binding site. Further experimental validation would be required to confirm this.[6]
-
Problem 2: The docking scores for this compound are very poor (close to zero or positive).
-
Possible Cause 1: Incompatible Force Fields or Scoring Functions. The scoring function used by the docking software may not be well-suited for the specific chemical properties of this compound or the target protein.
-
Solution: Try using a different docking program with a different scoring function. Consensus docking, which combines the results from multiple docking programs, can also improve the reliability of the results.
-
-
Possible Cause 2: Incorrect Protonation States. The protonation states of the amino acid residues in the active site and the this compound molecule can significantly impact the calculated binding energy.
-
Solution: Use software to predict the pKa values of the titratable residues in the protein and the ligand at the experimental pH to ensure the correct protonation states are used.
-
-
Possible Cause 3: Missing Cofactors or Metal Ions. If the protein requires a cofactor or metal ion for its activity and it was removed during protein preparation, the docking results will be inaccurate.[1]
-
Solution: Ensure that all necessary cofactors and metal ions are present in the protein structure and are correctly parameterized.
-
Problem 3: The docking poses for this compound are not stable in subsequent Molecular Dynamics (MD) simulations.
-
Possible Cause 1: Inaccurate Docking Pose. The initial docking pose may be a high-scoring artifact that is not energetically stable in a dynamic environment.
-
Possible Cause 2: Insufficient Equilibration. The protein-ligand complex may not have been properly equilibrated before the production MD run.
-
Solution: Ensure that the system has been adequately energy minimized and equilibrated in both the NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles before the production simulation.
-
Data Presentation
Table 1: Representative Binding Energies of this compound with Potential Target Proteins
| Target Protein | Docking Software | Binding Energy (kcal/mol) | Reference |
| Glycogen Synthase Kinase 3 Beta (GSK3B) | AutoDock Vina | -6.35 | [3] |
| Hypothetical Target A | AutoDock Vina | -7.2 | Simulated Data |
| Hypothetical Target B | GOLD | -8.1 | Simulated Data |
| Hypothetical Target C | LeDock | -6.9 | Simulated Data |
Table 2: Quantitative Criteria for Validating Molecular Docking Results
| Metric | Good Result | Fair Result | Poor Result |
| Binding Energy (kcal/mol) | < -7.0 | -5.0 to -7.0 | > -5.0 |
| RMSD from Crystal Pose (Å) | < 2.0 | 2.0 to 3.0 | > 3.0 |
| Ligand RMSD in MD (Å) | < 2.0 | 2.0 to 4.0 | > 4.0 |
Experimental Protocols
Detailed Methodology for this compound Molecular Docking using AutoDock Vina
-
Ligand Preparation:
-
Obtain the 3D structure of this compound in SDF format.
-
Use Open Babel or a similar tool to convert the SDF file to PDB format.
-
In AutoDockTools, add polar hydrogens and Gasteiger charges to the this compound PDB file.
-
Define the rotatable bonds and save the final prepared ligand in PDBQT format.
-
-
Protein Preparation (GSK3B):
-
Download the crystal structure of GSK3B from the Protein Data Bank (e.g., PDB ID: 1Q41).
-
Using a molecular visualization tool like PyMOL or Chimera, remove water molecules, co-crystallized ligands, and any other heteroatoms.
-
In AutoDockTools, add polar hydrogens and Kollman charges to the protein.
-
Save the prepared protein in PDBQT format.
-
-
Grid Box Generation:
-
Identify the active site of GSK3B based on the location of the co-crystallized ligand or from literature.
-
In AutoDockTools, define the grid box by setting the center coordinates and dimensions to encompass the active site.
-
-
Running AutoDock Vina:
-
Create a configuration file specifying the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.
-
Execute AutoDock Vina from the command line using the configuration file as input.
-
-
Analysis of Results:
-
Analyze the output PDBQT file, which contains multiple binding poses and their corresponding binding energies.
-
The pose with the most negative binding energy is typically considered the best prediction.
-
Visualize the protein-ligand interactions of the best pose using PyMOL or Discovery Studio to identify key hydrogen bonds and hydrophobic interactions.
-
Mandatory Visualization
Caption: A generalized workflow for this compound molecular docking studies.
Caption: Troubleshooting guide for ligands docking outside the active site.
Caption: A simplified diagram of the Wnt/β-catenin signaling pathway showing the potential inhibitory role of this compound on GSK3B.
References
- 1. reddit.com [reddit.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Potential repurposing of four FDA approved compounds with antiplasmodial activity identified through proteome scale computational drug discovery and in vitro assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Improving Protein-Ligand Docking Results with High-Throughput Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular dynamics analysis to evaluate docking pose prediction - PMC [pmc.ncbi.nlm.nih.gov]
addressing off-target effects of Triptonodiol in experiments
Welcome to the technical support center for researchers using Triptonodiol. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the experimental use of this compound, with a focus on addressing its off-target effects.
Troubleshooting Guide
Problem 1: I'm observing high levels of cytotoxicity in my non-cancerous cell line control.
Possible Cause: this compound, and its parent compound triptolide, are known to exhibit multi-organ and cellular toxicity, which is not exclusive to cancer cells.[1][2] This can manifest as membrane damage, mitochondrial disruption, and oxidative stress.[1]
Suggested Solution:
-
Concentration Optimization: Perform a dose-response curve with a wide range of this compound concentrations on your specific non-cancerous cell line to determine the maximum non-toxic concentration. Studies have shown that even low nanomolar concentrations of the related compound, triptonide, can be cytotoxic to cancer cells while showing less effect on normal human skin fibroblasts.[3][4]
-
Time-Course Experiment: Reduce the incubation time. Significant effects on signaling pathways can often be observed before widespread cytotoxicity occurs.
-
Use of Protective Agents: For mechanistic studies where some cytotoxicity is unavoidable, consider co-treatment with antioxidants if oxidative stress is a suspected cause of the off-target toxicity.
Problem 2: My experimental results are inconsistent or not reproducible.
Possible Cause: Natural products like this compound can sometimes lead to pan-assay interference compounds (PAINS) or invalid metabolic panaceas (IMPs), which can cause spurious results in various assays.[5][6] Additionally, the complex biological effects of this compound, including the induction of both apoptosis and autophagy, can lead to variable outcomes depending on the cellular context and experimental conditions.[7][8][9][10]
Suggested Solution:
-
Orthogonal Validation: Confirm your key findings using multiple, mechanistically distinct assays. For example, if you observe decreased cell viability with a metabolic assay (e.g., MTT), validate this with a direct cell counting method or a live/dead stain.
-
Control Compounds: If available, include an inactive structural analog of this compound in your experiments as a negative control. While a truly inactive analog is not widely available, compounds like (5R)-5-hydroxytriptolide (LLDT-8) have been developed as analogs with different activity profiles and could potentially serve as useful controls in specific contexts.[11]
-
Detailed Characterization of Starting Material: Ensure the purity and identity of your this compound stock. Impurities can significantly impact experimental outcomes.
Problem 3: I am seeing unexpected changes in signaling pathways that don't align with my hypothesis.
Possible Cause: this compound is a multi-target agent that affects several signaling pathways, including NF-κB, AP-1, Akt/mTOR, and ROS/JNK.[7][8][10][12][13][14][15] There is also significant crosstalk between the apoptotic and autophagic pathways induced by this compound, which can lead to complex and sometimes counterintuitive results.[7][8][9][10]
Suggested Solution:
-
Pathway Analysis: Broaden your analysis to include key nodes of related signaling pathways. For example, if you are studying NF-κB, also probe for changes in upstream (e.g., IKKα/β) and downstream effectors.[12][13][14][15]
-
Inhibitor Studies: Use well-characterized inhibitors of the pathways you suspect are being affected off-target to see if you can rescue or alter the phenotype you are observing. For instance, if you suspect autophagy is confounding your apoptosis results, you can use an autophagy inhibitor like 3-methyladenine (3-MA) or chloroquine (CQ).[7]
-
Visualize the Workflow: Use a logical workflow to dissect the observed effects.
References
- 1. Toxicity of triptolide and the molecular mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triptonide Inhibits the Cervical Cancer Cell Growth via Downregulating the RTKs and Inactivating the Akt-mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Triptolide Induces Glioma Cell Autophagy and Apoptosis via Upregulating the ROS/JNK and Downregulating the Akt/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRIPTOLIDE INDUCES CELL DEATH IN PANCREATIC CANCER CELLS BY APOPTOTIC AND AUTOPHAGIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. Triptolide Induces Glioma Cell Autophagy and Apoptosis via Upregulating the ROS/JNK and Downregulating the Akt/mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triptolide inhibits matrix metalloproteinase-9 expression and invasion of breast cancer cells through the inhibition of NF-κB and AP-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Triptolide attenuates lipopolysaccharide-induced inflammatory responses in human endothelial cells: involvement of NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Triptolide inhibits the function of TNF-α in osteoblast differentiation by inhibiting the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
strategies to minimize Triptonodiol cytotoxicity in non-cancerous cells
Welcome to the technical support center for researchers working with Triptonodiol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize cytotoxicity in non-cancerous cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in research?
A1: The principal challenge with this compound, a potent diterpenoid with significant anti-cancer properties, is its inherent cytotoxicity that is not always specific to cancer cells. This can lead to off-target effects in non-cancerous cells, complicating the interpretation of experimental results and limiting its therapeutic potential. Therefore, developing strategies to minimize this broad-spectrum cytotoxicity is a key focus in this compound research.
Q2: What are the main strategies to reduce this compound's toxicity in non-cancerous cells?
A2: The two primary strategies to mitigate the off-target cytotoxicity of this compound are:
-
Targeted Drug Delivery Systems: Encapsulating this compound in nanoparticles (e.g., liposomes, solid lipid nanoparticles) can enhance its delivery to tumor sites through the enhanced permeability and retention (EPR) effect, thereby reducing systemic exposure to healthy tissues.[1][2][3]
-
Combination Therapy: Using this compound in combination with other therapeutic agents can allow for lower, less toxic doses of this compound to be used while achieving a synergistic or additive anti-cancer effect.[4][5][6]
Q3: How does this compound induce cell death?
A3: this compound can induce cell death through multiple mechanisms, primarily by triggering apoptosis (programmed cell death) and autophagy.[7][8] It has been shown to influence several signaling pathways, including the Wnt/β-catenin and CaMKKβ/AMPK pathways, which are involved in cell proliferation and survival.
Q4: Is there evidence that this compound is selectively more toxic to cancer cells than normal cells?
A4: Some studies suggest a degree of selective toxicity. For instance, a related compound, triptonide, has been shown to be significantly more cytotoxic to cervical cancer cells (HeLa and C33a) than to normal human skin fibroblasts (HSF).[9] While research on this compound has shown it to be effective against cancer cells at low cytotoxic concentrations, direct comparative studies with a wide range of non-cancerous cell lines are still emerging.[7] The "Selectivity Index" (SI) is a useful metric for quantifying this differential effect.[10][11]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Non-Cancerous Control Cell Lines
Possible Cause 1: High Concentration of Free this compound
-
Solution: Titrate the concentration of this compound to determine the optimal therapeutic window. Start with a broad range of concentrations to establish a dose-response curve for both your cancer and non-cancerous cell lines. Aim for a concentration that maximizes cancer cell death while minimizing the effect on normal cells.
Possible Cause 2: Inherent Sensitivity of the Non-Cancerous Cell Line
-
Solution: If possible, test your experimental conditions on multiple, distinct non-cancerous cell lines to ensure your observations are not cell-line specific. For example, if you are seeing high toxicity in a rapidly dividing fibroblast line, consider also testing a more quiescent endothelial cell line.
Possible Cause 3: Solvent Toxicity
-
Solution: Ensure that the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is at a non-toxic level in your cell culture medium. Run a vehicle control (medium with solvent only) to confirm that the solvent is not contributing to the observed cytotoxicity.
Issue 2: Inconsistent Results in Cytotoxicity Assays
Possible Cause 1: Assay Interference
-
Solution: Be aware that components of your experimental setup, such as the color or turbidity of a nanoparticle formulation, can interfere with colorimetric or fluorometric cytotoxicity assays (e.g., MTT, XTT). Always include appropriate controls, such as a blank with the nanoparticle formulation alone, to account for any background signal.
Possible Cause 2: Cell Seeding Density
-
Solution: The initial number of cells seeded can significantly impact the results of a cytotoxicity assay. Ensure that your cells are in the logarithmic growth phase and that the seeding density is consistent across all plates and experiments. Create a standard operating procedure for cell seeding and adhere to it strictly.
Possible Cause 3: Assay Timing
-
Solution: The incubation time for both the drug treatment and the assay itself can influence the outcome. Optimize the treatment duration to reflect the desired biological endpoint. For the assay, follow the manufacturer's instructions for incubation time to ensure an optimal signal-to-noise ratio.
Quantitative Data Summary
Table 1: Illustrative IC50 Values and Selectivity Index of a this compound-related Compound (Triptonide)
| Cell Line | Cell Type | IC50 (nM) | Selectivity Index (SI) vs. HSF |
| HeLa | Human Cervical Cancer | ~20-50 | >10 |
| C33a | Human Cervical Cancer | ~20-50 | >10 |
| HSF | Human Skin Fibroblast | >500 | 1 |
Data is illustrative and based on findings for Triptonide, a closely related compound, which showed a significant selective effect.[9] The Selectivity Index (SI) is calculated as the IC50 of the normal cell line divided by the IC50 of the cancer cell line. A higher SI indicates greater selectivity for cancer cells.
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound.
Materials:
-
This compound
-
Cancerous and non-cancerous cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24-72 hours, depending on the experimental design.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) via Hot Homogenization
This protocol describes a common method for encapsulating hydrophobic drugs like this compound.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188)
-
High-shear homogenizer
-
Water bath
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the desired amount of this compound in the molten lipid.
-
Aqueous Phase Preparation: Heat the surfactant solution to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-shear homogenization at the elevated temperature for a specified time (e.g., 5-10 minutes) to reduce the particle size.[12]
-
Cooling and Nanoparticle Formation: Cool down the nanoemulsion to room temperature while stirring. The lipid will recrystallize and form solid lipid nanoparticles with the encapsulated this compound.[13]
-
Characterization: Characterize the SLNs for particle size, zeta potential, encapsulation efficiency, and drug release profile.
Visualizations
Caption: Workflow for evaluating strategies to mitigate this compound cytotoxicity.
Caption: this compound's impact on key signaling pathways leading to apoptosis.
Caption: Relationship between mitigation strategies and improved therapeutic outcomes.
References
- 1. Recent Advances in Nanotechnology-Based Targeted Delivery Systems of Active Constituents in Natural Medicines for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nano-drug co-delivery system of natural active ingredients and chemotherapy drugs for cancer treatment: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Optimized low‐dose combinatorial drug treatment boosts selectivity and efficacy of colorectal carcinoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Diterpenoid Extracted from Tripterygium wilfordii, Inhibits the Migration and Invasion of Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a Diterpenoid Extracted from Tripterygium wilfordii, Inhibits the Migration and Invasion of Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triptonide Inhibits the Cervical Cancer Cell Growth via Downregulating the RTKs and Inactivating the Akt-mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. Solid Lipid Nanoparticles for Drug Delivery | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Guide to the In Vivo Antitumor Activity of Triptonodiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo antitumor activity of Triptonodiol, a promising natural compound, benchmarked against established chemotherapeutic agents. While direct, quantitative in vivo data for this compound is emerging, this document synthesizes the available mechanistic data and compares its proposed activity with the proven efficacy of standard-of-care drugs in relevant cancer models.
Introduction to this compound
This compound is a diterpenoid compound extracted from the traditional Chinese herb Tripterygium wilfordii.[1][2] It has been identified as a promising antitumor drug candidate due to its demonstrated biological activities.[3][4] Preclinical studies, primarily in non-small-cell lung cancer (NSCLC) models, have shown that this compound can significantly inhibit cancer cell migration, invasion, and cytoskeletal remodeling.[1][2] These findings highlight its potential as a potent agent against tumor progression and metastasis.
Mechanism of Action and Signaling Pathways
Network pharmacology and cellular-level studies suggest that this compound exerts its antitumor effects by modulating key signaling pathways involved in cell proliferation, survival, and metastasis.[3][4]
Key Molecular Targets:
-
GSK3B (Glycogen Synthase Kinase 3 Beta): this compound has been shown to downregulate the protein abundance of GSK3B in NSCLC cells.[3][4][5] GSK3B is a critical kinase in several signaling pathways, including the ErbB pathway.
-
PKC (Protein Kinase C) and PAK (p21-Activated Kinase): These proteins are also predicted targets through which this compound may regulate cancer cell processes.[3][4]
By acting on these targets, this compound is believed to inhibit the ErbB signaling pathway , which plays a crucial role in tumor cell proliferation and survival.[3][4][5] Furthermore, this compound has been observed to induce autophagy, a cellular process that can, in some contexts, suppress tumor invasion.[1][2][6]
Comparative In Vivo Efficacy Data
While studies have established the in vitro effects and molecular targets of this compound, detailed quantitative data from in vivo animal studies are not yet widely published in the reviewed literature. To provide a benchmark, this section summarizes in vivo data for standard chemotherapeutic agents, Paclitaxel and Cisplatin, used in comparable NSCLC xenograft models.
Table 1: Summary of In Vivo Antitumor Activity in NSCLC Xenograft Models
| Drug | Cancer Model (Cell Line) | Animal Model | Dosage & Administration | Key Outcome | Citation(s) |
|---|---|---|---|---|---|
| This compound | NSCLC | - | Data Not Available | Data Not Available | [1] |
| Paclitaxel | A549, NCI-H460, etc. | Nude Mice | 24 mg/kg/day, IV (5 days) | More effective than Cisplatin (3 mg/kg/day) at inhibiting tumor growth. | [7],[8] |
| Cisplatin | A549 | Nude Mice | 1 mg/kg | 54% Tumor Growth Inhibition (TGI) on day 20. | [9] |
| Cisplatin | A549 | BALB/c-nu Mice | 2 mg/kg, IP | Significantly reduced tumor growth. | [10] |
| Cisplatin | H526 (SCLC) | Mice | 3 mg/kg, IP | Effective dose for response recording; resistance induced by pretreatment. |[11],[12] |
Note: The absence of quantitative in vivo data for this compound highlights a key area for future research to validate its preclinical promise.
Standardized In Vivo Experimental Workflow & Protocols
The validation of an antitumor agent's efficacy in vivo typically follows a standardized workflow using xenograft models, which involve transplanting human cancer cells into immunodeficient mice.[13]
Detailed Experimental Protocol (Generalized)
Below is a representative protocol for a cell line-derived xenograft (CDX) study, synthesized from methodologies used to evaluate comparator drugs like Paclitaxel and Cisplatin.[7][9][10]
-
Cell Culture:
-
Human non-small-cell lung cancer (NSCLC) cell lines (e.g., A549, H460) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) under standard conditions (37°C, 5% CO₂).
-
Cells are harvested during the exponential growth phase for implantation.
-
-
Animal Models:
-
Tumor Implantation:
-
A suspension of cancer cells (typically 2 x 10⁶ to 5 x 10⁶ cells in ~100-200 µL of saline or Matrigel) is injected subcutaneously into the flank of each mouse.[13]
-
-
Monitoring and Treatment Initiation:
-
Tumor growth is monitored by caliper measurements 2-3 times per week. Tumor volume is calculated using the formula: Volume = (Length × Width²)/2 .
-
Animal body weight is recorded to monitor drug toxicity.[7]
-
When tumors reach a predetermined volume (e.g., 100-150 mm³), mice are randomized into control and treatment groups.[10]
-
-
Drug Administration:
-
Vehicle Control: Administered with the same solvent used for the active drug (e.g., saline, PBS).
-
This compound Group: Administered at various doses to determine efficacy and toxicity (requires future study).
-
Comparator Group (e.g., Paclitaxel): Administered intravenously (IV) at a dose of 24 mg/kg/day for 5 consecutive days.[7][8]
-
Comparator Group (e.g., Cisplatin): Administered intraperitoneally (IP) at a dose of 1-3 mg/kg, often on a defined schedule.[9][10][12]
-
-
Endpoint Analysis:
-
The study is concluded when tumors in the control group reach a specific size or after a fixed duration.
-
Final tumor volumes and weights are measured.
-
Tumor Growth Inhibition (TGI) is calculated as a primary measure of efficacy.
-
Tissues may be collected for histological or molecular analysis (e.g., Western blot, IHC) to confirm the drug's mechanism of action.[3]
-
References
- 1. This compound, a Diterpenoid Extracted from Tripterygium wilfordii, Inhibits the Migration and Invasion of Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Diterpenoid Extracted from Tripterygium wilfordii, Inhibits the Migration and Invasion of Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Network pharmacology‑based investigation of potential targets of this compound acting on non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Network pharmacology‑based investigation of potential targets of this compound acting on non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti‐tumor Efficacy of Paclitaxel against Human Lung Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts | In Vivo [iv.iiarjournals.org]
- 12. A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo screening models of cisplatin-resistant human lung cancer cell lines using SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dspace.uevora.pt [dspace.uevora.pt]
comparing the efficacy of Triptonodiol in different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
Triptonodiol, a diterpenoid isolated from the traditional Chinese medicine Tripterygium wilfordii, has emerged as a compound of interest in oncology research. This guide provides a comparative overview of its efficacy in different cancer cell lines, based on available experimental data. While comprehensive quantitative data across a wide range of cancer cell lines remains limited in publicly accessible literature, this document synthesizes the current understanding of this compound's anti-cancer activities, with a focus on non-small-cell lung cancer (NSCLC). Much of the related research has focused on similar compounds like triptolide and triptonide, and thus, care should be taken when extrapolating those findings.
Efficacy of this compound in Cancer Cell Lines
Current research highlights the activity of this compound primarily in NSCLC cell lines, specifically H1299 and A549. The compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival.
| Cancer Type | Cell Line | Observed Effects | Signaling Pathways Implicated |
| Non-Small-Cell Lung Cancer (NSCLC) | H1299 | Downregulation of Glycogen Synthase Kinase 3 Beta (GSK3B) protein abundance.[1][2] | ErbB Signaling Pathway[1][2][3][4] |
| Non-Small-Cell Lung Cancer (NSCLC) | A549 | Significant reduction in GSK3B protein levels.[1][2] Inhibition of migration and invasion at non-cytotoxic concentrations (20-80 µM).[5][6] | ErbB Signaling Pathway[1][2][3][4] |
It is important to note that specific IC50 values for this compound in these and other cancer cell lines are not consistently reported in the available scientific literature. The primary focus has been on elucidating the mechanism of action.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the efficacy of anti-cancer compounds like this compound.
Cell Viability Assay (MTT Assay)
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, H1299) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% sodium dodecyl sulfate) to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control cells.[8]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound and a control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Cell Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Western Blotting for GSK3B Expression
This technique is used to detect the levels of specific proteins, such as GSK3B, in cell lysates.
Protocol:
-
Cell Lysis: Treat cancer cells with this compound for a specified time, then wash with cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against GSK3B overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound in cancer cells.
Caption: General experimental workflow for evaluating this compound's efficacy.
References
- 1. Network pharmacology‑based investigation of potential targets of this compound acting on non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Network pharmacology‑based investigation of potential targets of this compound acting on non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound, a Diterpenoid Extracted from Tripterygium wilfordii, Inhibits the Migration and Invasion of Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Triptonodiol: A Proposed Guide Using Knockout Models
Absence of Direct Knockout Model Validation: As of late 2025, a comprehensive review of published literature reveals a notable gap in the experimental validation of Triptonodiol's mechanism of action using knockout (KO) models. Current understanding is primarily based on computational network pharmacology predictions and preliminary in vitro assays. These studies have identified several potential protein targets for this compound, with Glycogen Synthase Kinase 3 Beta (GSK3B), Protein Kinase C (PKC), and p21-activated kinase (PAK) being prominent candidates. While one study has shown a decrease in GSK3B protein levels in non-small-cell lung cancer cell lines after this compound treatment, definitive validation through genetic knockout is yet to be published.
This guide provides a proposed framework for researchers and drug development professionals to rigorously validate these predicted targets of this compound using knockout models. The subsequent sections outline hypothetical experimental data, detailed protocols, and visualizations to guide these future validation studies.
Hypothetical Performance Comparison of this compound in Wild-Type vs. Knockout Cancer Cell Lines
To investigate the role of predicted targets in mediating the anti-cancer effects of this compound, a comparison of its efficacy in wild-type (WT) cancer cell lines versus isogenic cell lines with specific gene knockouts is essential. The following tables present hypothetical data illustrating how such a comparison could be structured.
Table 1: Effect of this compound on Cell Viability (IC50) in Wild-Type and GSK3B-KO Non-Small-Cell Lung Cancer (A549) Cells
| Cell Line | Target Gene | This compound IC50 (nM) | Fold Change in Resistance |
| A549 WT | N/A | 50 | 1 |
| A549 GSK3B-KO | GSK3B | 500 | 10 |
Table 2: Effect of this compound on Apoptosis Induction in Wild-Type and PKCα-KO Pancreatic Cancer (PANC-1) Cells
| Cell Line | Target Gene | This compound Concentration (nM) | % Apoptotic Cells (Annexin V+) |
| PANC-1 WT | N/A | 100 | 45% |
| PANC-1 PKCα-KO | PRKCA | 100 | 15% |
Table 3: Effect of this compound on Invasion Capacity in Wild-Type and PAK1-KO Breast Cancer (MDA-MB-231) Cells
| Cell Line | Target Gene | This compound Concentration (nM) | % Invasion Inhibition |
| MDA-MB-231 WT | N/A | 75 | 60% |
| MDA-MB-231 PAK1-KO | PAK1 | 75 | 20% |
Proposed Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are proposed protocols for key experiments in the validation of this compound's mechanism of action using knockout models.
Generation of Knockout Cell Lines using CRISPR-Cas9
-
gRNA Design and Cloning: Design two to three single guide RNAs (sgRNAs) targeting the exons of the gene of interest (e.g., GSK3B, PRKCA, PAK1) using a publicly available tool (e.g., CHOPCHOP). Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
Lentiviral Production and Transduction: Co-transfect the gRNA-Cas9 plasmid with packaging plasmids (e.g., psPAX2, pMD2.G) into HEK293T cells to produce lentiviral particles. Harvest the virus-containing supernatant and transduce the target cancer cell line (e.g., A549, PANC-1, MDA-MB-231).
-
Selection and Clonal Isolation: Select for transduced cells using an appropriate antibiotic (e.g., puromycin). Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Validation of Knockout: Expand individual clones and validate the knockout of the target gene by Sanger sequencing of the genomic DNA, Western blot analysis of protein expression, and quantitative PCR (qPCR) of mRNA levels.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed wild-type and knockout cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-1000 nM) for 72 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 values are calculated using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat wild-type and knockout cells with this compound at a predetermined concentration for 48 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic.
Invasion Assay (Boyden Chamber Assay)
-
Chamber Preparation: Rehydrate Matrigel-coated inserts in serum-free medium.
-
Cell Seeding: Seed wild-type and knockout cells in the upper chamber in serum-free medium containing this compound. The lower chamber should contain a chemoattractant (e.g., 10% FBS).
-
Incubation: Incubate the chambers for 24-48 hours.
-
Cell Staining and Counting: Remove non-invading cells from the upper surface of the insert. Fix and stain the invading cells on the lower surface with crystal violet. Count the number of invading cells under a microscope.
Visualizing the Proposed Validation Workflow and Signaling Pathways
Diagrams are essential for illustrating complex biological processes and experimental designs. The following are Graphviz DOT scripts for generating such diagrams.
Caption: Proposed experimental workflow for validating this compound's targets using knockout models.
Caption: Hypothesized signaling pathway of this compound targeting GSK3B.
Caption: Logical framework for validating GSK3B as a target of this compound.
A Comparative Guide to Diterpenoids in Cancer Therapy: Triptonodiol and Beyond
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents has led researchers to explore the vast therapeutic potential of natural products. Among these, diterpenoids, a class of organic compounds characterized by a 20-carbon skeleton, have emerged as promising candidates. This guide provides a comprehensive comparison of triptonodiol with other notable diterpenoids—triptolide, oridonin, and tanshinone IIA—in the context of cancer therapy. We delve into their mechanisms of action, present comparative experimental data, and provide detailed experimental protocols for key assays.
Executive Summary
This compound, a diterpenoid extracted from Tripterygium wilfordii, has demonstrated significant antitumor activities, including the inhibition of cancer cell migration and invasion.[1] Its therapeutic potential is often compared with its more extensively studied counterpart, triptolide, as well as other promising diterpenoids like oridonin and tanshinone IIA. While all four compounds exhibit potent anticancer effects, they differ in their specific mechanisms of action, potency, and the signaling pathways they modulate. This guide aims to provide a clear, data-driven comparison to aid researchers in navigating the therapeutic landscape of these compounds.
Comparative Cytotoxicity
The in vitro cytotoxicity of these diterpenoids is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency against various cancer cell lines. The following table summarizes available IC50 data from multiple studies. It is important to note that direct comparisons should be made with caution, as experimental conditions such as cell line, exposure time, and assay method can influence the results.
| Diterpenoid | Cancer Cell Line | IC50 (Concentration) | Exposure Time | Reference |
| This compound | A549 (NSCLC) | Non-cytotoxic up to 80 µM | 24 h | [2] |
| H1299 (NSCLC) | Non-cytotoxic up to 80 µM | 24 h | [2] | |
| Triptolide | A375 (Melanoma) | 33.00 nM | 48 h | [3] |
| A375 (Melanoma) | 8.53 nM | 72 h | [3] | |
| CCRF-CEM (Leukemia) | 10.21 nM | 72 h | [4] | |
| CEM/ADR5000 (Leukemia) | 7.72 nM | 72 h | [4] | |
| MV-4-11 (AML) | < 30 nM | 24 h | [5] | |
| THP-1 (AML) | < 30 nM | 24 h | [5] | |
| Oridonin | HGC-27 (Gastric Cancer) | ~15 µM (approx.) | 48 h | [6] |
| SNU-216 (Gastric Cancer) | ~40 µM (approx.) | 48 h | [7] | |
| PC3 (Prostate Cancer) | ~20 µM (approx.) | 48 h | [8] | |
| DU145 (Prostate Cancer) | ~20 µM (approx.) | 48 h | [8] | |
| Tanshinone IIA | BEL-7402 (Hepatocellular Carcinoma) | ~5 µM (approx.) | 48 h | [9] |
| HepG2 (Hepatocellular Carcinoma) | ~10 µM (approx.) | 48 h | [9] | |
| MCF-7 (Breast Cancer) | ~10 µM (approx.) | 48 h | [9] | |
| SGC-7901 (Gastric Cancer) | ~15 µM (approx.) | 48 h | [9] |
Mechanisms of Action and Signaling Pathways
The anticancer effects of these diterpenoids are mediated through the modulation of various signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.
This compound
This compound has been shown to inhibit the migration and invasion of non-small-cell lung cancer (NSCLC) cells.[1] Its mechanism involves the inhibition of cytoskeletal remodeling and the induction of autophagy.[1] Network pharmacology studies suggest that this compound may regulate cell proliferation, drug resistance, metastasis, and apoptosis by targeting key proteins such as glycogen synthase kinase 3 beta (GSK3B), protein kinase C (PKC), and p21-activated kinase (PAK).[10][11][12] The ErbB signaling pathway has been identified as a significant target of this compound.[12]
Caption: this compound's proposed mechanism of action in cancer cells.
Triptolide
Triptolide, a potent anticancer agent, exerts its effects through multiple mechanisms. It is a well-known inhibitor of the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer cell survival.[13][14] Triptolide also induces apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases and modulation of the Bcl-2 family of proteins.[3][13] Furthermore, it has been shown to inhibit heat shock proteins (HSPs), particularly HSP70, leading to the destabilization of client proteins essential for tumor growth.[13]
Caption: Key signaling pathways modulated by Triptolide in cancer cells.
Oridonin
Oridonin induces apoptosis and cell cycle arrest in various cancer cells. Its mechanisms of action involve the modulation of several key signaling pathways, including the PI3K/Akt and MAPK pathways.[8][15][16] By inhibiting the PI3K/Akt pathway, oridonin downregulates downstream survival signals.[8][16] It also activates the JNK and p38 MAPK pathways, which are involved in stress-induced apoptosis, while inhibiting the ERK pathway, which is often associated with cell proliferation.[6][15]
Caption: Oridonin's impact on major signaling pathways in cancer.
Tanshinone IIA
Tanshinone IIA exhibits broad-spectrum anticancer activities by targeting multiple signaling pathways.[9][17][18] It has been shown to inhibit the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, both of which are central to cancer cell growth and survival.[9][17] Tanshinone IIA also induces apoptosis through the mitochondrial pathway and can inhibit the NF-κB signaling pathway, thereby reducing inflammation and promoting cell death.[19][20][21][22]
Caption: Multifaceted signaling inhibition by Tanshinone IIA.
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments commonly used to evaluate the anticancer effects of diterpenoids.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of diterpenoids on cancer cells.
Caption: General workflow for an MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the diterpenoid in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with diterpenoids.
Detailed Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the diterpenoid for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is for detecting the expression and phosphorylation status of key proteins in signaling pathways affected by diterpenoids.
Detailed Protocol:
-
Protein Extraction: Treat cells with the diterpenoid, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the target protein (e.g., p-NF-κB p65, total NF-κB p65, Akt, p-Akt) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software.
Conclusion and Future Perspectives
This compound, triptolide, oridonin, and tanshinone IIA are all promising diterpenoids with significant anticancer potential. While triptolide often exhibits the highest potency in vitro, issues with toxicity remain a concern for its clinical development. This compound presents an interesting profile with potent anti-metastatic effects at non-cytotoxic concentrations, suggesting a different therapeutic window and mechanism of action. Oridonin and tanshinone IIA demonstrate efficacy through the modulation of multiple signaling pathways, offering a broader therapeutic scope.
Future research should focus on direct comparative studies of these compounds in standardized in vitro and in vivo models to provide a clearer picture of their relative efficacy and toxicity. Further elucidation of their molecular targets and downstream signaling effects will be crucial for identifying predictive biomarkers and designing rational combination therapies. The development of novel drug delivery systems to improve the therapeutic index of these potent natural products also represents a critical area of investigation. This comparative guide serves as a valuable resource for researchers dedicated to advancing the field of diterpenoid-based cancer therapy.
References
- 1. This compound, a Diterpenoid Extracted from Tripterygium wilfordii, Inhibits the Migration and Invasion of Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. researchgate.net [researchgate.net]
- 5. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oridonin induces growth inhibition and apoptosis in human gastric carcinoma cells by enhancement of p53 expression and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tanshinone IIA: A Review of its Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Network pharmacology‑based investigation of potential targets of this compound acting on non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Network pharmacology‑based investigation of potential targets of this compound acting on non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targets and molecular mechanisms of triptolide in cancer therapy - Chinese Journal of Cancer Research [cjcrcn.org]
- 14. Triptolide Suppresses NF-κB-Mediated Inflammatory Responses and Activates Expression of Nrf2-Mediated Antioxidant Genes to Alleviate Caerulein-Induced Acute Pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oridonin induced apoptosis through Akt and MAPKs signaling pathways in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oridonin: targeting programmed cell death pathways as an anti‐tumour agent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]
- 18. Tanshinone IIA: A Review of its Anticancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tanshinone IIA attenuates neuroinflammation via inhibiting RAGE/NF-κB signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tanshinone IIA represses inflammatory response and reduces radiculopathic pain by inhibiting IRAK-1 and NF-κB/p38/JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Tanshinone IIA inhibits cardiomyocyte pyroptosis through TLR4/NF-κB p65 pathway after acute myocardial infarction [frontiersin.org]
- 22. Tanshinone IIA sodium sulfonate attenuates inflammation by upregulating circ-Sirt1 and inhibiting the entry of NF-κB into the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of Triptonodiol's targets using different methodologies
For Researchers, Scientists, and Drug Development Professionals
Triptonodiol, a diterpenoid isolated from the traditional medicinal plant Tripterygium wilfordii, has demonstrated promising anti-tumor activities. Understanding its molecular targets is crucial for its development as a therapeutic agent. This guide provides a comparative overview of methodologies used to identify and validate the targets of this compound, with a focus on providing supporting data and detailed experimental protocols for researchers in the field.
Predicted Targets of this compound
Computational and network pharmacology studies have predicted several potential protein targets for this compound, primarily implicating it in key cancer-related signaling pathways. These predicted targets include:
-
Protein Kinase B (AKT1) [4]
-
Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha (PIK3CA) [4]
-
Heat Shock Protein 90 Alpha (HSP90AA1) [4]
-
Mechanistic Target of Rapamycin (MTOR) [4]
These targets are central nodes in signaling pathways frequently dysregulated in cancer, such as the PI3K/AKT/mTOR and ErbB pathways.
Quantitative Comparison of Target Inhibition
While direct experimental validation of this compound's binding affinity and inhibitory concentration (IC50) for all its predicted targets is not extensively available in public literature, we can compare its predicted interaction with GSK3B against known inhibitors of key targets in the PI3K/AKT/mTOR pathway. A molecular docking study reported a good binding affinity for this compound with GSK3B, with a calculated free binding energy of -6.35 kcal/mol.
For a comparative perspective, the following tables summarize the IC50 values of well-characterized inhibitors for several of this compound's predicted targets and related pathway components.
Table 1: Comparison of GSK3B Inhibitors
| Inhibitor | Type | IC50 (nM) | Cancer Models Studied |
| This compound | Diterpenoid | Not Experimentally Determined | Non-Small-Cell Lung Cancer (predicted) |
| 9-ING-41 | ATP-competitive | 0.71 μM (GSK-3β) | Renal Cancer, Glioblastoma, Non-Hodgkin's Lymphoma[5] |
| AR-A014418 | ATP-competitive | 104 | Bladder Cancer, Renal Cancer[6] |
| SB-216763 | ATP-competitive | <100 | Bladder Cancer[6] |
| Enzastaurin | Small-molecule | ~24 | Glioblastoma[7] |
Table 2: Comparison of PI3K/AKT/mTOR Pathway Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Cancer Models Studied |
| Buparlisib (BKM120) | pan-PI3K | p110α: 52, p110β: 166, p110δ: 116, p110γ: 262 | Various solid tumors[8] |
| GDC-0941 | PI3Kα, mTOR | PI3Kα: 3, mTOR: 580 | Various cancers[] |
| MK-2206 | AKT | - | Various cancers[10] |
| AZD5363 | pan-AKT | AKT1: 3, AKT2: 8, AKT3: 8 | Various cancers |
| Everolimus | mTORC1 | - | Breast Cancer[11] |
| AZD8055 | mTORC1/2 | mTOR: ~24 (cellular) | Various cancer cell lines[12] |
| NVP-BEZ235 | PI3K, mTOR | PI3Kα: 4, mTOR: 20.7 | Various cancers[] |
Experimental Protocols for Target Validation
To rigorously validate the predicted targets of this compound, a combination of computational and experimental approaches is necessary. Here, we provide detailed protocols for three key methodologies.
Methodology 1: Western Blot for GSK3B Downregulation
Western blotting is a widely used technique to detect and quantify the expression level of a specific protein in a complex mixture. Studies have shown that this compound can significantly downregulate the protein levels of GSK3B in non-small-cell lung cancer cell lines.[1][4][13]
Experimental Protocol:
-
Cell Culture and Treatment: Culture non-small-cell lung cancer cell lines (e.g., H1299 or A549) in appropriate media. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins based on molecular weight by running them on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GSK3B overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative expression levels of GSK3B normalized to the loading control.
Methodology 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess direct target engagement in a cellular context. It is based on the principle that ligand binding increases the thermal stability of the target protein.
Experimental Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a defined period.
-
Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein (e.g., GSK3B, AKT1) remaining in solution by Western blot or other sensitive protein detection methods like ELISA or mass spectrometry. An increase in the amount of soluble target protein at higher temperatures in the this compound-treated samples compared to the control indicates target engagement.
Methodology 3: Affinity Pull-Down Assay with Mass Spectrometry
This technique is used to identify the interacting partners of a compound. It involves immobilizing the compound of interest and using it as "bait" to capture its binding proteins from a cell lysate.
Experimental Protocol:
-
Immobilization of this compound: Chemically modify this compound to allow its conjugation to affinity beads (e.g., NHS-activated sepharose beads) without compromising its binding activity.
-
Cell Lysate Preparation: Prepare a total protein lysate from the cells of interest under non-denaturing conditions.
-
Affinity Purification: Incubate the this compound-conjugated beads with the cell lysate to allow for the binding of target proteins. Include a control with unconjugated beads to identify non-specific binders.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a competitive ligand or by changing the buffer conditions (e.g., pH or salt concentration).
-
Protein Identification by Mass Spectrometry: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and perform in-gel digestion with trypsin. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that specifically interacted with this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in this compound's mechanism of action and the workflows of the described experimental methodologies.
Caption: Workflow for this compound's target identification and validation.
Caption: this compound's interference with the PI3K/AKT signaling pathway.
Caption: Postulated interference of this compound with the ErbB signaling pathway.
Conclusion
The identification and validation of this compound's targets are an ongoing area of research. While computational methods provide valuable initial predictions, rigorous experimental validation is essential. The methodologies outlined in this guide offer a robust framework for researchers to investigate the mechanism of action of this compound and other natural products. The observation that this compound downregulates GSK3B provides a strong lead for further investigation into its therapeutic potential, particularly in cancers with aberrant PI3K/AKT and ErbB signaling. Future studies employing quantitative proteomics and advanced target validation techniques will be crucial to fully elucidate the molecular targets of this compound and pave the way for its clinical development.
References
- 1. Network pharmacology‑based investigation of potential targets of this compound acting on non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Network pharmacology‑based investigation of potential targets of this compound acting on non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glycogen synthase kinase-3 beta inhibitors as novel cancer treatments and modulators of antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oncogenic activation of PI3K-AKT-mTOR signaling suppresses ferroptosis via SREBP-mediated lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Triptonodiol: A Comparative Analysis of its Anti-Cancer Effects on Primary and Metastatic Cancer Cells
For Immediate Release
This guide provides a comprehensive comparison of the biological effects of Triptonodiol, a diterpenoid derived from the plant Tripterygium wilfordii, on primary and metastatic cancer cells. While direct comparative studies on isogenic primary and metastatic cell lines are currently limited in published literature, this document synthesizes available data on this compound and its close analogs, Triptolide and Triptonide, to offer valuable insights for researchers, scientists, and drug development professionals.
This compound has emerged as a promising anti-cancer agent, demonstrating a range of effects from inhibiting cell proliferation and inducing programmed cell death (apoptosis) to impeding the critical processes of cancer spread: migration and invasion. Understanding its differential impact on cancer cells at their original site versus those that have spread to distant organs is crucial for its development as a targeted therapy.
Quantitative Analysis of this compound's Effects
The following tables summarize the available quantitative data on the effects of this compound and its analogs on various cancer cell lines. It is important to note that these data are compiled from different studies and do not represent a direct head-to-head comparison in isogenic cell lines. The cell lines are categorized based on their origin (primary or metastatic) where such information is available.
Table 1: Comparative Cell Viability (IC50) Data
| Compound | Cancer Type | Cell Line | Origin | IC50 Concentration | Citation |
| Triptonide | Ovarian Cancer | A2780 | Primary | 3.803 nM |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Comparative Effects on Cell Migration and Invasion
| Compound | Cancer Type | Cell Line | Effect | Method | Results | Citation |
| This compound | Non-Small-Cell Lung | A549, H1299 | Inhibition of Migration | Wound Healing Assay | Dose-dependent reduction in wound closure | [1] |
| This compound | Non-Small-Cell Lung | A549, H1299 | Inhibition of Invasion | Transwell Assay | Significant reduction in cells penetrating the membrane | [1] |
| Triptolide | Lung Cancer | H358 | Inhibition of Migration & Invasion | Transwell Assay | Significant decrease in migrated and invaded cells | |
| Triptonide | Hepatocellular Carcinoma | Not Specified | Inhibition of Migration & Invasion | Wound Healing & Transwell Assays | Repressed migration and invasion | [2][3] |
| Triptonide | Gastric Cancer | Not Specified | Inhibition of Migration & Invasion | Not Specified | Markedly inhibited migration and invasion | [4] |
Table 3: Comparative Effects on Apoptosis
| Compound | Cancer Type | Cell Line | Origin | Effect | Results | Citation |
| Triptolide | Breast Cancer | MDA-MB-231 | Metastatic | Induction of Apoptosis | ~80% apoptosis at 50 nM | [5] |
| Triptolide | Breast Cancer | MCF7 | Primary | Induction of Apoptosis | ~80% apoptosis at 50 nM | [5] |
| Triptonide | Hepatocellular Carcinoma | Not Specified | Not Specified | Induction of Apoptosis | Increased apoptosis | [2][3] |
Signaling Pathways Implicated in this compound's Action
This compound and its analogs exert their anti-cancer effects by modulating key signaling pathways involved in cell growth, survival, and metastasis. The diagram below illustrates a simplified model of the signaling cascades affected by these compounds.
Caption: this compound's Proposed Mechanism of Action.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (CCK-8 Assay)
This assay is used to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines (primary and metastatic)
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with a series of concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Caption: CCK-8 Cell Viability Assay Workflow.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell lines
-
6-well or 12-well plates
-
Complete culture medium
-
Sterile 200 µL pipette tip or scratcher
-
Microscope with a camera
Procedure:
-
Seed cells in a plate to create a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove dislodged cells.
-
Add fresh medium containing this compound or a vehicle control.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Caption: Wound Healing Assay Workflow.
Cell Invasion Assay (Transwell Assay)
This method evaluates the ability of cancer cells to invade through an extracellular matrix, a key step in metastasis.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Matrigel or other basement membrane matrix
-
Serum-free and serum-containing medium
-
This compound
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
Procedure:
-
Coat the top of the Transwell insert membrane with Matrigel and allow it to solidify.
-
Seed cancer cells in serum-free medium containing this compound or vehicle control into the upper chamber of the insert.
-
Add serum-containing medium as a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top of the membrane with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of stained cells in several microscopic fields to quantify invasion.
Caption: Transwell Invasion Assay Workflow.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound or vehicle control for a specified time.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Caption: Apoptosis Assay Workflow.
Conclusion
The available evidence strongly suggests that this compound and its analogs are potent inhibitors of cancer cell proliferation, migration, and invasion, while also being effective inducers of apoptosis. Although a definitive comparative study on primary versus metastatic cells is lacking, the data indicates that these compounds are active against both primary and highly metastatic cancer cell lines. Further research utilizing isogenic cell line pairs is warranted to precisely elucidate the differential sensitivities and mechanisms of this compound in primary and metastatic settings. This will be a critical step in advancing this compound towards clinical application as a targeted anti-cancer therapeutic.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. clyte.tech [clyte.tech]
validating the inhibitory effect of Triptonodiol on GSK3B protein levels
A Comparative Analysis of Triptonodiol and Other Glycogen Synthase Kinase 3 Beta (GSK3B) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of this compound's inhibitory effect on Glycogen Synthase Kinase 3 Beta (GSK3B) protein levels against other known GSK3B inhibitors. The information presented is supported by experimental data and includes detailed protocols for key assays.
Introduction to GSK3B and Its Inhibition
Glycogen Synthase Kinase 3 Beta (GSK3B) is a ubiquitously expressed serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1] Dysregulation of GSK3B activity has been implicated in the pathogenesis of various diseases, including neurodegenerative disorders, cancer, and metabolic diseases. Consequently, GSK3B has emerged as a significant therapeutic target.
GSK3B activity is primarily regulated through phosphorylation. Phosphorylation at the Serine 9 residue leads to its inhibition, while phosphorylation at Tyrosine 216 is required for its full activity. Many inhibitors of GSK3B exert their effects by modulating these phosphorylation events. This compound, a diterpenoid epoxide extracted from the traditional Chinese herb Tripterygium wilfordii, has been identified as a compound that significantly downregulates the total protein levels of GSK3B.[2] This mechanism of action distinguishes it from many other well-characterized GSK3B inhibitors.
Comparative Analysis of GSK3B Inhibitors
This section compares the effects of this compound with other known GSK3B inhibitors. The data is summarized in the tables below, highlighting differences in their mechanisms of action and efficacy.
Table 1: Effect of Inhibitors on Total GSK3B Protein Levels
| Inhibitor | Effect on Total GSK3B Protein Levels | Cell Type/System | Concentration/Dose | Duration of Treatment | Citation |
| This compound | Significantly downregulated | Non-small-cell lung cancer cells | Not specified | 24 hours | [2] |
| Triptolide | No significant change reported | Glomerular podocytes | 0.5, 1, or 3 ng/ml | 36 hours | [3] |
| CHIR99021 | Significantly downregulated GSK-3α/β | Neuro-2a cells | Not specified | Not specified | [4] |
| Lithium | No significant change | Cultured prefrontal cortical neurons | 5 mM | 4 and 24 hours | [5] |
| AR-A014418 | No significant change reported | AD transgenic model mice | Not specified | Not specified | [6] |
| Kenpaullone | No significant change reported | Glioblastoma stem cells | Not specified | Not specified | [7] |
Table 2: Effect of Inhibitors on GSK3B Activity (Phosphorylation Status)
| Inhibitor | Effect on GSK3B Phosphorylation | Site of Phosphorylation | Cell Type/System | Concentration/Dose | Citation |
| Triptolide | Potentiated inhibitory phosphorylation | Serine 9 | Glomerular podocytes | 0.5, 1, or 3 ng/ml | [3] |
| CHIR99021 | Increased inhibitory phosphorylation | Serine 9 | Fibroblast-like synoviocytes | 3 μM | [8] |
| Lithium | Significantly increased inhibitory phosphorylation | Serine 9 | Cultured prefrontal cortical neurons | 5 mM | [5][9] |
| AR-A014418 | Reduced activating phosphorylation | Tyrosine 216 | U373 and U87 glioma cells | 25-100 μM | [10] |
| Kenpaullone | Decreased activating phosphorylation | Tyrosine 216 | Glioblastoma stem cells | Dose-dependent | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
GSK3B Signaling Pathway
Caption: Simplified GSK3B signaling pathway.
Experimental Workflow: Western Blot for GSK3B
Caption: Western blot workflow for GSK3B detection.
Logical Comparison of Inhibitor Mechanisms
Caption: Comparison of GSK3B inhibitor mechanisms.
Experimental Protocols
Western Blot Analysis for GSK3B Protein Levels
This protocol is a generalized procedure for determining total GSK3B protein levels in cell lysates.
-
Cell Lysis:
-
After treatment with the respective inhibitors, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for total GSK3B overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
GSK3B Kinase Activity Assay
This protocol describes a general method for measuring the kinase activity of GSK3B.
-
Reaction Setup:
-
Prepare a master mix containing kinase assay buffer, DTT, and a GSK3B substrate peptide.
-
Add the master mix to each well of a 96-well plate.
-
Add the test inhibitors at various concentrations to the respective wells.
-
Add a solution of ATP to all wells except the "blank" control.
-
-
Enzyme Reaction:
-
Thaw purified GSK3B enzyme on ice and dilute to the desired concentration in kinase assay buffer.
-
Initiate the kinase reaction by adding the diluted GSK3B enzyme to the wells.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
-
Detection:
-
Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay. This involves converting the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[11]
-
Alternatively, a radioactive assay can be performed using [γ-³²P]ATP, where the incorporation of the radioactive phosphate into the substrate is measured.
-
-
Data Analysis:
-
Measure the luminescence or radioactivity.
-
The signal is proportional to the kinase activity. Calculate the percentage of inhibition for each compound relative to the no-inhibitor control.
-
MTT Cell Viability Assay
This protocol outlines the MTT assay to assess the cytotoxicity of the inhibitors.[12][13][14][15]
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitors for the desired duration.
-
-
MTT Incubation:
-
Add MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate, often overnight, to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
A reference wavelength of >650 nm can be used for background subtraction.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Conclusion
This compound presents a distinct mechanism of GSK3B inhibition by downregulating its total protein levels. This contrasts with many other known inhibitors that primarily modulate GSK3B activity through phosphorylation. This unique mode of action suggests that this compound could be a valuable tool for studying the long-term consequences of GSK3B depletion and may offer therapeutic advantages in diseases where sustained reduction of GSK3B is beneficial. Further research is warranted to fully elucidate the molecular mechanisms underlying this compound-mediated GSK3B downregulation and to explore its therapeutic potential.
References
- 1. The Effect of CHIR 99021, a Glycogen Synthase Kinase-3β Inhibitor, on Transforming Growth Factor β-Induced Tenon Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triptolide potentiates the cytoskeleton-stabilizing activity of cyclosporine A in glomerular podocytes via a GSK3β dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHIR99021 Maintenance of the Cell Stemness by Regulating Cellular Iron Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Lithium Inhibits GSK3β and Augments GluN2A Receptor Expression in the Prefrontal Cortex [frontiersin.org]
- 6. Inhibition of GSK3β-mediated BACE1 expression reduces Alzheimer-associated phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of GSK3β inhibitor kenpaullone as a temozolomide enhancer against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Glycogen Synthase Kinase–3 Inhibitor CHIR99021 Reduces Fatty Infiltration and Muscle Atrophy After Rotator Cuff Tears: An In Vitro Experiment and In Vivo Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. AR-A 014418 Used against GSK3beta Downregulates Expression of hnRNPA1 and SF2/ASF Splicing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Triptonodiol
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Triptonodiol. Adherence to these procedures is mandatory to ensure personnel safety and regulatory compliance.
This compound, a diterpenoid isolated from Tripterygium wilfordii, is investigated for its anti-inflammatory and anti-cancer properties.[1] However, its handling requires stringent safety measures due to its potential health hazards. The Safety Data Sheet (SDS) for this compound classifies it as toxic if swallowed and suspected of causing genetic defects. Therefore, all personnel must be thoroughly trained on the following protocols before commencing any work with this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The primary route of exposure to compounds like this compound is through dermal contact and inhalation of aerosols or fine particles.[2][3] Consequently, a comprehensive PPE strategy is essential. All personnel handling this compound must use the following equipment:
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is required.[4][5] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff.[5] Gloves must be changed immediately if contaminated and every hour during prolonged handling.[5]
-
Gowns: A disposable, solid-front, back-closing gown made of a low-permeability fabric is mandatory.[5][6] Cuffs should be tight-fitting.
-
Eye and Face Protection: Chemical safety goggles in conjunction with a face shield are required to protect against splashes.[6][7]
-
Respiratory Protection: When handling the powder form outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved respirator (e.g., N95) is necessary to prevent inhalation.[6]
| Hazard Classification | GHS Pictograms | Required PPE |
| Acute Toxicity, Oral (Category 3) | Skull and Crossbones | Double Gloves, Gown, Eye/Face Protection |
| Germ Cell Mutagenicity (Category 1B) | Health Hazard | Double Gloves, Gown, Eye/Face Protection, Respirator (if applicable) |
Operational Plan: From Receipt to Disposal
A structured workflow is crucial to minimize the risk of exposure and contamination. The following step-by-step guidance outlines the safe handling procedures for this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.[7]
-
Wear single-use nitrile gloves during unpacking.
-
The primary container should be wiped down before being moved to its designated storage location.
-
Store this compound in a clearly labeled, sealed container in a locked, well-ventilated, and restricted-access area.
2. Preparation and Handling:
-
All manipulations of this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood or a Class II, Type B2 biological safety cabinet that is vented to the outside.[5]
-
Cover the work surface with a disposable, absorbent, plastic-backed liner. This liner should be disposed of as hazardous waste after completion of the work.
-
Use dedicated equipment (e.g., spatulas, weighing boats, glassware). If not possible, decontaminate equipment thoroughly after use.
3. Spill Management:
-
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
-
For small spills (<5 mL), trained personnel wearing appropriate PPE (double gloves, gown, eye protection, and respirator) should contain the spill with absorbent pads.[5]
-
Clean the area with a detergent solution, followed by water.[5]
-
All materials used for cleanup must be disposed of as hazardous waste.[6]
-
For larger spills, evacuate the area and contact the institution's Environmental Health and Safety (EH&S) department.
Disposal Plan: Ensuring Safe and Compliant Waste Management
All waste generated from handling this compound is considered hazardous waste and must be disposed of accordingly.
-
Solid Waste: This includes contaminated gloves, gowns, absorbent pads, and weighing papers. Place these items in a dedicated, clearly labeled, sealed hazardous waste container.[5][8]
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams.[8]
-
Sharps: Needles, syringes, and other contaminated sharps must be placed directly into a designated chemotherapy sharps container.[8]
-
Container Disposal: Empty containers that held this compound must also be disposed of as hazardous waste.[8]
All waste must be managed and disposed of in accordance with institutional and local regulations. Contact your institution's EH&S department for specific guidance on waste pickup and disposal procedures.[5][8]
Experimental Workflow: Donning and Doffing PPE
The following diagram illustrates the correct sequence for putting on (donning) and taking off (doffing) the required PPE to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 4. Handling cytotoxic material [cleanroomtechnology.com]
- 5. uwyo.edu [uwyo.edu]
- 6. ipservices.care [ipservices.care]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web.uri.edu [web.uri.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
